o-Tolyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORBZSQRUXNC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060201 | |
| Record name | Acetic acid, 2-methylphenyl ester | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.046-1.053 | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
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CAS No. |
533-18-6, 1333-46-6 | |
| Record name | 2-Methylphenyl acetate | |
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| Record name | o-Cresyl acetate | |
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| Record name | 4-Cresyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | Acetic acid, methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | o-tolyl acetate | |
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| Record name | Tolyl acetate | |
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| Record name | O-CRESYL ACETATE | |
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| Record name | o-Tolyl acetate | |
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Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Physicochemical Properties of o-Tolyl Acetate
Abstract
o-Tolyl acetate (IUPAC name: 2-methylphenyl acetate), a key aromatic ester, finds significant application in the flavor and fragrance industries and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, tailored for researchers, scientists, and professionals in drug development. The document elucidates the causal relationships behind its chemical behavior, details validated protocols for its synthesis, and outlines essential safety and handling procedures. All data is supported by authoritative references to ensure scientific integrity and trustworthiness.
Molecular Identity and Structure
o-Tolyl acetate, also known as o-cresyl acetate, is the ester formed from o-cresol and acetic acid. Its identity is unequivocally established by its CAS number and distinct molecular structure.
-
Synonyms: o-Cresyl acetate, 2-Methylphenyl acetate, Acetic acid o-tolyl ester, 2-Acetoxytoluene[1][3]
-
Molecular Weight: 150.17 g/mol [1]
The molecule consists of an acetate group attached via an ester linkage to the phenolic oxygen of o-cresol. The presence of the ortho-methyl group on the benzene ring sterically influences the reactivity and physical properties of the ester.
Caption: Molecular Structure of o-Tolyl Acetate (CAS 533-18-6).
Physicochemical Properties
The physical state and solubility of o-tolyl acetate are dictated by its molecular weight and the balance between its polar ester group and nonpolar aromatic ring. These properties are critical for its application in formulations and for predicting its behavior in various chemical processes.
| Property | Value | Source(s) |
| Physical State | Colorless to almost colorless clear liquid | [1][3][4] |
| Odor Profile | Powerful, fruity, medicinal odor; becomes sweet and floral upon dilution | [4][5] |
| Boiling Point | 208 °C at 760 mmHg | [1][3][6] |
| Density | 1.05 g/cm³ (at 20°C) | [3][6] |
| 1.046 - 1.053 g/mL | [1] | |
| Refractive Index | 1.50 (at 20°C) | [3] |
| 1.497 - 1.503 | [1] | |
| Flash Point | 84 °C (Calculated value) | [3][6] |
| Water Solubility | Insoluble; 1.1 g/L at 25°C | [1][3][4] |
| Solvent Solubility | Soluble in hot water and organic solvents like ethanol | [1][4] |
| Vapor Pressure | No data available | [6] |
| Melting Point | No data available | [6] |
The insolubility in cold water is a direct consequence of the large, nonpolar aromatic ring and methyl group, which dominate the molecule's character over the polar ester functionality. Its miscibility with organic solvents is consistent with the "like dissolves like" principle.[1][4]
Analytical and Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of o-tolyl acetate. The key spectral features align with its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons typically appear as a complex multiplet in the range of δ 6.9-7.3 ppm. The methyl group on the benzene ring (Ar-CH₃) resonates as a singlet around δ 2.1-2.2 ppm, while the acetyl methyl group (-COCH₃) appears as a distinct singlet further downfield, around δ 2.2-2.3 ppm.[7]
-
¹³C NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ ~120-150 ppm), and the two methyl carbons (δ ~20 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups.[8]
-
A strong, sharp absorption band is observed around 1760-1770 cm⁻¹ , which is characteristic of the C=O stretch of a phenyl ester. This frequency is higher than that of an alkyl acetate due to the electron-withdrawing nature of the phenyl ring.
-
C-O stretching vibrations are present in the 1100-1300 cm⁻¹ region.
-
C-H stretching from the aromatic ring and methyl groups appears around 2900-3100 cm⁻¹ .
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) is observed at m/z = 150 .[7]
-
A prominent fragment is typically seen at m/z = 108 , corresponding to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of an o-cresol radical cation.[7]
-
A base peak may be observed at m/z = 43 , corresponding to the acetyl cation ([CH₃CO]⁺).
Synthesis and Reactivity
o-Tolyl acetate is most commonly synthesized via the esterification of o-cresol. This reaction exemplifies a standard method for forming phenyl esters.
Synthesis Workflow: Fischer Esterification
The esterification is typically achieved by reacting o-cresol with acetic anhydride or acetyl chloride, often in the presence of an acid or base catalyst. The use of acetic anhydride is common in laboratory and industrial settings.
Caption: General workflow for the synthesis of o-tolyl acetate.
Experimental Protocol: Synthesis from o-Cresol
This protocol describes a representative procedure for laboratory-scale synthesis.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-cresol (1.0 eq) and acetic anhydride (1.1 eq).
-
Causality: Using a slight excess of acetic anhydride ensures the complete conversion of the limiting reagent, o-cresol.
-
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Causality: The strong acid protonates the carbonyl oxygen of the acetic anhydride, making it a much more reactive electrophile for the nucleophilic attack by the phenolic oxygen of o-cresol.
-
-
Reaction: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Trustworthiness: This step is self-validating. The organic layer will contain the desired ester, while the aqueous layer will contain acetic acid and the sulfuric acid catalyst.
-
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure o-tolyl acetate.
Applications
The primary application of o-tolyl acetate is as a fragrance and flavoring agent.[1][4] Its unique scent profile makes it a component in various formulations.
-
Flavor Industry: It is used in trace amounts to impart fruity and sweet notes to flavors such as butter, caramel, cherry, and honey.[5]
-
Fragrance Industry: Its sweet, floral, and slightly medicinal aroma is utilized in perfumes and other scented products.[9]
-
Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazard Classification: o-Tolyl acetate is classified as a Category 4 Combustible Liquid.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use in a well-ventilated area or under a fume hood.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[6][10]
-
Stability: The compound is stable under normal storage conditions.[6] However, as an ester, it can undergo hydrolysis back to o-cresol and acetic acid in the presence of strong acids or bases, or over extended periods with moisture.
References
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o-Cresyl acetate | C9H10O2 | CID 10778. (n.d.). PubChem, National Institutes of Health. [Link]
-
P-tolyl acetate (CAS N° 140-39-6). (n.d.). ScenTree. [Link]
-
p-Tolyl acetate (140-39-6). (n.d.). ChemSynthesis. [Link]
-
p-Tolyl acetate. (n.d.). SpectraBase. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
-
Safety Data Sheet - m-Tolyl acetate. (n.d.). JPharmachem. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. o-Tolyl Acetate | 533-18-6 | TCI AMERICA [tcichemicals.com]
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- 7. O-TOLYL ACETATE(533-18-6) 1H NMR spectrum [chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ScenTree - P-tolyl acetate (CAS N° 140-39-6) [scentree.co]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of o-Tolyl Acetate
Introduction
o-Tolyl acetate, also known by its systematic IUPAC name (2-methylphenyl) acetate and synonyms such as o-cresyl acetate, is an aromatic ester of significant interest in various scientific domains.[1][2] As a key intermediate in organic synthesis and a component in flavoring and fragrance applications, a thorough understanding of its core molecular and physical properties is essential for its effective use in research and development.[3][4] This guide provides an in-depth analysis of the molecular formula and weight of o-tolyl acetate, grounded in authoritative data and validated by standard analytical methodologies. We will explore the theoretical basis of these properties, their experimental verification, and their practical implications in a laboratory setting.
Section 1: Chemical Identity and Molecular Formula
The identity of a chemical compound is fundamentally defined by its structure and elemental composition. o-Tolyl acetate is an ester formed from o-cresol (2-methylphenol) and acetic acid.[4] This structural arrangement dictates its molecular formula and, consequently, its molecular weight.
Chemical Structure and Formula
The molecular structure consists of an acetate group (−O−C(=O)−CH₃) attached to the oxygen atom of an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position). This arrangement is unambiguously represented by the molecular formula:
This formula indicates that each molecule of o-tolyl acetate is composed of:
-
9 Carbon (C) atoms
-
10 Hydrogen (H) atoms
-
2 Oxygen (O) atoms
The relationship between the constituent parts and the final structure can be visualized as follows:
Sources
An In-Depth Technical Guide to the Solubility of o-Tolyl Acetate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of o-tolyl acetate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical principles governing its solubility, offers a semi-quantitative analysis of its behavior in common solvents, and provides a detailed, field-proven experimental protocol for precise solubility determination.
Introduction: The Significance of o-Tolyl Acetate and Its Solubility
o-Tolyl acetate (2-methylphenyl acetate) is an aromatic ester with applications in the fragrance and flavor industries.[1] Its utility in these and other chemical processes is often contingent on its ability to dissolve in various organic media. A thorough understanding of its solubility is paramount for reaction kinetics, purification processes, and formulation development. In drug development, analogous ester-containing molecules' solubility is a critical determinant of bioavailability and efficacy. This guide, therefore, aims to provide a foundational understanding and practical methodologies for assessing the solubility of o-tolyl acetate, which can be extrapolated to other similar chemical entities.
Physicochemical Properties of o-Tolyl Acetate
A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical parameters of o-tolyl acetate.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | ~208 °C | [2] |
| Density | ~1.05 g/cm³ | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.93 | [2] |
| Water Solubility | 1.1 g/L (at 25 °C) | [3] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
The logP value of 1.93 indicates a moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.[2] The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens) and no hydrogen bond donors significantly influences its interaction with protic and aprotic solvents.[4]
Guiding Principles of Solubility: A Theoretical Framework
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The solubility of o-tolyl acetate in an organic solvent is primarily dictated by the following factors:
-
Polarity and Dipole Moment: o-Tolyl acetate is a polar molecule due to the ester group. Solvents with a similar polarity, characterized by their dielectric constant, are generally good candidates for solubilizing it.
-
Hydrogen Bonding: As o-tolyl acetate can only accept hydrogen bonds, its solubility is enhanced in protic solvents that can donate hydrogen bonds (e.g., alcohols).[5] In aprotic polar solvents, dipole-dipole interactions will be the primary driver of solubility.
-
Dispersion Forces (van der Waals forces): The aromatic ring and the methyl group in o-tolyl acetate contribute to its nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents.
The interplay of these factors determines the extent to which o-tolyl acetate is soluble in a given organic solvent.
Solubility Profile of o-Tolyl Acetate in Common Organic Solvents: A Semi-Quantitative Analysis
The following table provides a semi-quantitative guide to the expected solubility of o-tolyl acetate in various organic solvents, categorized by their chemical class. For definitive quantitative values, the experimental protocol outlined in the subsequent section should be employed.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Solubility | Rationale |
| Alcohols (Protic, Polar) | Methanol, Ethanol | 32.7, 24.5 | Miscible | The ability of alcohols to act as hydrogen bond donors leads to strong interactions with the ester oxygens of o-tolyl acetate. Their high polarity is also compatible with the polar nature of the solute. |
| Ketones (Aprotic, Polar) | Acetone | 20.7 | Highly Soluble / Miscible | The high polarity and dipole moment of ketones facilitate strong dipole-dipole interactions with o-tolyl acetate. |
| Esters (Aprotic, Polar) | Ethyl Acetate | 6.0 | Highly Soluble / Miscible | As o-tolyl acetate is itself an ester, the principle of "like dissolves like" strongly applies. The intermolecular forces are very similar. |
| Ethers (Aprotic, Moderately Polar) | Diethyl Ether, Tetrahydrofuran (THF) | 4.3, 7.5 | Highly Soluble / Miscible | Ethers are good solvents for moderately polar compounds. They can engage in dipole-dipole interactions with o-tolyl acetate. |
| Aromatic Hydrocarbons (Aprotic, Nonpolar) | Toluene, Benzene | 2.4, 2.3 | Highly Soluble / Miscible | The aromatic ring of o-tolyl acetate allows for favorable π-π stacking and van der Waals interactions with aromatic solvents. |
| Chlorinated Solvents (Aprotic, Polar) | Dichloromethane (DCM), Chloroform | 9.1, 4.8 | Highly Soluble / Miscible | These solvents are polar enough to interact favorably with the ester group of o-tolyl acetate. |
| Aliphatic Hydrocarbons (Aprotic, Nonpolar) | Hexane, Heptane | 1.9, 1.9 | Soluble | While the polarity mismatch is greater, the nonpolar character of the tolyl group and the alkyl chain of the acetate allow for sufficient van der Waals interactions to confer solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[7] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solute (o-tolyl acetate) is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
o-Tolyl acetate (high purity)
-
Solvents of interest (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Step-by-Step Protocol
-
Preparation: a. Accurately weigh an excess amount of o-tolyl acetate into a glass vial. An excess is visually confirmed by the presence of undissolved solute at the end of the experiment. b. Add a known volume of the desired solvent to the vial. c. Securely cap the vial.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker. b. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Sample Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle. b. To separate the saturated solution from the undissolved solute, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification: a. Prepare a series of standard solutions of o-tolyl acetate of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis, HPLC, or GC). c. Construct a calibration curve from the standard solutions and determine the concentration of o-tolyl acetate in the saturated sample.
-
Data Reporting: a. The solubility is reported as the mean of at least three replicate experiments, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.
Visualizing Solubility Concepts and Workflows
Logical Framework for Solubility Prediction
Caption: Factors influencing the solubility of o-tolyl acetate.
Experimental Workflow for the Shake-Flask Method
Caption: Step-by-step workflow for solubility determination.
References
- RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019). Food and Chemical Toxicology, 134, 111002.
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Retrieved from [Link]
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Hydrogen Bonding Interactions and Solubility. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]
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Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 24, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
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Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 24, 2026, from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, March 15). YouTube. Retrieved from [Link]
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O-Tolyl acetate | CAS#:533-18-6. (n.d.). Chemsrc. Retrieved January 24, 2026, from [Link]
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Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved from [Link]
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How to Calculate Solubility Using Titration. (2023, March 7). YouTube. Retrieved from [Link]
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-743.
- Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. (1993). Journal of Pharmaceutical Sciences, 82(7), 744-747.
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Toluene acetate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Physical properties of some common organic solvents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Solubility of Polyethylene in n-Hexane and Cyclohexane: Experimental Determination and Comparison with Solid–Liquid Equilibria-Based Predictions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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o-Cresyl acetate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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p-Tolyl acetate. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]
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o-Tolyl acetate chemical structure and IUPAC name
An In-Depth Technical Guide to o-Tolyl Acetate (2-Methylphenyl Acetate)
Executive Summary
o-Tolyl acetate, systematically known as 2-methylphenyl acetate, is an aromatic ester of significant interest across various scientific disciplines. While widely recognized for its organoleptic properties as a flavoring and fragrance agent, its utility extends into the realms of chemical synthesis and proteomics research.[1][2][3] For researchers, scientists, and professionals in drug development, o-tolyl acetate serves as a versatile building block and a valuable intermediate in the synthesis of more complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and critical safety information, grounded in authoritative references to ensure scientific integrity.
Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible science. o-Tolyl acetate is characterized by an acetate group attached to the aromatic ring of a toluene molecule at the ortho (position 2) position.
Chemical Structure
The structure consists of a benzene ring substituted with a methyl group and an acetate ester group at adjacent carbon atoms.
Molecular Formula: C₉H₁₀O₂[1][2]
Canonical SMILES: CC1=CC=CC=C1OC(=O)C[2][6]
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N[2]
IUPAC Name and Synonyms
The systematic name for this compound is 2-methylphenyl acetate . However, it is frequently referred to by several common and historical names in literature and commercial listings.
| Nomenclature Type | Name |
| IUPAC Name | 2-methylphenyl acetate[2][7] |
| Common Synonyms | o-Cresyl acetate, Acetic acid o-tolyl ester, o-Acetoxytoluene, Acetic acid o-cresyl ester[1][2][4][8] |
Key Identifiers
| Identifier | Value |
| CAS Number | 533-18-6[1][2][9] |
| Molecular Weight | 150.18 g/mol [1][4][7] |
| PubChem CID | 10778[2][7] |
| FEMA Number | 3072[2][3] |
Physicochemical Properties
The physical and chemical properties of o-tolyl acetate dictate its handling, application, and purification procedures. It is a combustible liquid with a characteristic odor profile.[2][3]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [2][4][7] |
| Odor | Powerful, fruity, medicinal; becomes sweet and floral on dilution | [2][3] |
| Boiling Point | 207-208 °C at 760 mmHg | [4][7][9] |
| Flash Point | 84 °C | [4][9] |
| Density | ~1.05 g/cm³ at 20-25 °C | [4][9] |
| Refractive Index | ~1.500 at 20 °C | [3][4] |
| Water Solubility | Insoluble to very slightly soluble (1.1 g/L at 25 °C) | [2][3][4] |
| Organic Solvent Solubility | Soluble in alcohol, oils, and other organic solvents | [2][3] |
Synthesis and Mechanism
The most common and efficient synthesis of o-tolyl acetate is achieved through the O-acylation of o-cresol.[10] This reaction, a variant of Fischer esterification, involves the nucleophilic attack of the phenolic hydroxyl group on an activated acetylating agent.
Principle of Synthesis
The synthesis relies on the reaction between o-cresol (2-methylphenol) and an acetylating agent such as acetyl chloride or acetic anhydride. The causality behind this choice is the high reactivity of the acetylating agent's carbonyl carbon, which is highly electrophilic. In the case of using acetyl chloride with an acid catalyst, the acid protonates the carbonyl oxygen, further increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the lone pair of electrons on the hydroxyl oxygen of o-cresol. A subsequent deprotonation and loss of a leaving group (e.g., HCl) yields the final ester product. This method is favored for its high yield and straightforward procedure.
Experimental Protocol: Synthesis via Acetylation of o-Cresol
This protocol describes a robust, lab-scale synthesis adapted from general procedures for phenolic O-acylation.[10] It is a self-validating system where successful synthesis can be confirmed by the physical properties of the product and spectroscopic analysis.
Reagents & Equipment:
-
o-Cresol (95-48-7)
-
Acetyl chloride (75-36-5)
-
Trifluoromethanesulfonic acid (TfOH) in acetonitrile (1% solution) or another suitable catalyst/base system
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve o-cresol (e.g., 0.1 mol) in an appropriate solvent like 1% TfOH in acetonitrile (50 mL) at room temperature with continuous stirring.[10]
-
Addition of Acetylating Agent: Slowly add acetyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the solution. The slight excess of acetyl chloride ensures the complete conversion of the starting phenol. The reaction is often exothermic; maintain the temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the o-cresol spot.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water (100 mL) and ethyl acetate (100 mL).[10] This step serves two purposes: it quenches the reaction and separates the organic product from water-soluble byproducts.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with saturated NaCl solution (brine) to remove residual water.[10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.[10]
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure o-tolyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of o-tolyl acetate.
Spectroscopic and Analytical Characterization
Confirmation of the synthesized product's identity and purity is paramount. Standard spectroscopic methods provide an unambiguous structural fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the acetyl methyl protons (CH₃) around 2.3 ppm, a singlet for the aromatic methyl protons around 2.2 ppm, and a complex multiplet pattern for the four aromatic protons between 7.0 and 7.3 ppm.[11]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound. A prominent fragment ion is often observed at m/z = 108, resulting from the loss of a ketene molecule (CH₂=C=O).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong C=O stretching band for the ester at approximately 1760-1770 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.
Applications in Research and Development
While its primary commercial use is as a flavoring agent in food products like butter, cherry, and fruit compositions, its utility for scientists lies in its chemical reactivity and structure.[3][7]
-
Pharmaceutical Intermediate: As a functionalized aromatic compound, o-tolyl acetate serves as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] Its ester group can be hydrolyzed to regenerate the phenolic hydroxyl group for further functionalization, or the aromatic ring can be subjected to further substitution reactions.
-
Chemical Building Block: In organic synthesis, it is classified as a versatile building block.[4] It can be used in cross-coupling reactions or as a starting material for creating substituted biaryl compounds and other complex scaffolds.
-
Proteomics Research: It is listed as a biochemical for proteomics research, suggesting its potential use in derivatization or as a standard in analytical studies.[1]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. o-Tolyl acetate is classified as a combustible liquid.
-
GHS Classification: Flammable liquids, Category 4 (H227: Combustible liquid).
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature, away from direct sunlight.[4]
-
Fire-fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
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o-Tolyl acetate mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of o-Tolyl Acetate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolyl acetate, a compound with applications in the flavor and fragrance industry, presents a complex toxicological profile that warrants a detailed mechanistic investigation. While not a classical organophosphate, its structural similarity to components of neurotoxic agents such as tri-ortho-cresyl phosphate (TOCP) suggests a potential for neurological effects. This guide delineates a proposed mechanism of action for o-tolyl acetate, moving beyond simple analogy to a multi-faceted model based on its metabolic fate. We posit that the biological activity of o-tolyl acetate is not intrinsic to the parent molecule but is a consequence of its hydrolysis into o-cresol and acetic acid. This guide will explore the independent and potentially synergistic roles of these metabolites in cellular dysfunction. The proposed mechanism integrates protein adduction by reactive o-cresol metabolites and the modulation of cellular signaling and metabolism by acetate. This comprehensive analysis provides a foundational framework for future research and risk assessment of o-tolyl acetate and related compounds.
The Metabolic Cleavage of o-Tolyl Acetate: A Gateway to Bioactivity
The initial and critical step in the biological action of o-tolyl acetate is its enzymatic hydrolysis. As an ester, it is readily cleaved by various esterases present in the body, particularly in the liver, to yield its constituent alcohol, o-cresol, and acetic acid. This metabolic activation is the lynchpin of its toxicity, as the parent compound is relatively inert.
This initial biotransformation is crucial because it releases two biologically active molecules, each with its own distinct toxicological and metabolic profile. The subsequent sections will delve into the individual mechanisms of action of o-cresol and acetate.
The Dual-Pronged Assault: Mechanisms of the Metabolites
o-Cresol: The Agent of Cellular Damage via Protein Adduction
Upon its release, o-cresol undergoes further metabolism, primarily through oxidation by cytochrome P450 enzymes. This process can generate reactive intermediates, such as quinone methides, which are electrophilic and capable of forming covalent adducts with cellular macromolecules, particularly proteins.[1][2]
The formation of protein adducts can have several detrimental consequences:
-
Enzyme Inhibition: Adduction at the active site of an enzyme can lead to its irreversible inhibition.
-
Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, impairing its function.
-
Induction of Cellular Stress and Immune Responses: The presence of adducted proteins can trigger cellular stress pathways and may be recognized by the immune system, leading to inflammation.[3]
While the toxicity of o-cresol is considered less potent than its para-isomer, the fundamental mechanism of bioactivation to a protein-binding species is likely conserved.[2] The primary toxicological impact of the o-cresol moiety of o-tolyl acetate is therefore proposed to be direct cellular damage mediated by the formation of protein adducts.
Acetate: The Modulator of Metabolism and Gene Expression
The second product of o-tolyl acetate hydrolysis, acetic acid, is a key metabolite that feeds directly into central carbon metabolism. Exogenous acetate is readily converted to acetyl-CoA by acetyl-CoA synthetase.[4] This increase in the cellular pool of acetyl-CoA has two major downstream consequences:
-
Metabolic Alterations: Acetyl-CoA is a central hub in metabolism, serving as the entry point into the tricarboxylic acid (TCA) cycle for energy production and as a precursor for fatty acid synthesis.
-
Epigenetic Modifications: Acetyl-CoA is the sole acetyl group donor for the acetylation of proteins, including histones. Increased availability of nuclear acetyl-CoA can lead to hyperacetylation of histones by histone acetyltransferases (HATs).[5] Histone hyperacetylation is generally associated with a more open chromatin structure and increased gene transcription.
Therefore, the acetate derived from o-tolyl acetate has the potential to alter the metabolic state of the cell and to induce widespread changes in gene expression through epigenetic mechanisms.[6] This can lead to a variety of cellular responses, including modulation of inflammation and changes in cell fate.[4]
The Question of Neuropathy Target Esterase (NTE) Inhibition
Given the structural relationship between o-cresol and the neurotoxic components of TOCP, it is prudent to consider the potential for o-tolyl acetate or its metabolites to interact with Neuropathy Target Esterase (NTE). NTE is a serine hydrolase, and its inhibition by certain organophosphorus compounds is the initiating event in Organophosphate-Induced Delayed Neuropathy (OPIDN).[7]
While o-tolyl acetate is not an organophosphate and is unlikely to cause the characteristic "aging" of the inhibited NTE that is considered crucial for OPIDN, the possibility of direct, albeit weaker, inhibition of NTE by o-tolyl acetate or o-cresol cannot be entirely dismissed.[8] Such an interaction could contribute to neurotoxic effects, particularly in scenarios of chronic or high-dose exposure. This remains a key area for experimental investigation.
A Unified Mechanism of Action
The overall biological effect of o-tolyl acetate is likely a composite of the actions of its metabolites. We propose a unified mechanism where the hydrolysis of o-tolyl acetate initiates two parallel pathways of cellular disruption:
-
A Direct Cytotoxic Pathway: Driven by the bioactivation of o-cresol to a reactive intermediate that forms protein adducts, leading to cellular damage and dysfunction.
-
A Signaling and Metabolic Modulatory Pathway: Mediated by the influx of acetate, which alters the metabolic state of the cell and modulates gene expression through changes in histone acetylation.
The interplay between these two pathways could lead to a complex and potentially synergistic toxicological outcome.
Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for investigating the key aspects of o-tolyl acetate's biological activity.
Protocol for In Vitro Metabolism of o-Tolyl Acetate
Objective: To confirm the hydrolysis of o-tolyl acetate to o-cresol and to determine the kinetics of this reaction in a biologically relevant system.
Methodology:
-
Prepare Liver Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) using standard differential centrifugation methods.
-
Incubation: Incubate o-tolyl acetate at various concentrations with the liver microsomes in a buffered solution containing an NADPH-generating system.
-
Time-Course Analysis: At various time points, quench the reaction by adding a solvent such as acetonitrile.
-
Quantification: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of o-tolyl acetate and the appearance of o-cresol.
-
Data Analysis: Determine the kinetic parameters (e.g., Km, Vmax) of the hydrolysis reaction.
Protocol for Detection of o-Cresol-Protein Adducts
Objective: To identify and characterize covalent adducts formed between o-cresol metabolites and cellular proteins.
Methodology:
-
Cell Culture Exposure: Treat a relevant cell line (e.g., HepG2 human liver cells) with o-tolyl acetate or o-cresol.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Proteolysis: Digest the protein extract with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data for peptides with mass shifts corresponding to the addition of an o-cresol metabolite.[3] Fragment ion spectra will be used to confirm the identity of the adducted peptide and to localize the site of modification.
Protocol for Assessing Histone Acetylation
Objective: To determine if exposure to o-tolyl acetate leads to changes in global histone acetylation.
Methodology:
-
Cell Culture Exposure: Treat a relevant cell line with o-tolyl acetate for various durations.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
-
Quantification: Use densitometry to quantify the changes in histone acetylation relative to a loading control (e.g., total H3).
Protocol for In Vitro NTE Inhibition Assay
Objective: To screen o-tolyl acetate and o-cresol for their ability to inhibit NTE activity.
Methodology:
-
NTE Source: Prepare a brain homogenate from a suitable species (e.g., hen, rat) as a source of NTE.
-
Inhibition Assay: Pre-incubate the brain homogenate with a range of concentrations of o-tolyl acetate and o-cresol.
-
Enzymatic Reaction: Initiate the NTE activity assay by adding a suitable substrate (e.g., phenyl valerate) in the presence of a selective inhibitor of other esterases.
-
Measurement: Measure the product of the enzymatic reaction (e.g., phenol) using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of NTE inhibition for each concentration of the test compounds and determine the IC50 values.[9]
Quantitative Data Summary
The following table summarizes the expected quantitative data from the proposed experimental protocols, which would be crucial for a comprehensive assessment of the mechanism of action of o-tolyl acetate.
| Parameter | Experimental Approach | Expected Outcome | Significance |
| Metabolic Rate | In vitro metabolism with liver microsomes | Km and Vmax for o-tolyl acetate hydrolysis | Determines the efficiency of bioactivation. |
| Protein Adduct Levels | LC-MS/MS analysis of protein digests | Identification and quantification of specific adducts | Provides a biomarker of exposure and target engagement. |
| Histone Acetylation | Western blot analysis of histone extracts | Fold-change in acetylation levels | Indicates modulation of epigenetic state. |
| NTE Inhibition | In vitro NTE activity assay | IC50 value | Assesses the potential for direct neurotoxicity. |
Conclusion
The mechanism of action of o-tolyl acetate in biological systems is proposed to be a complex interplay of the toxicological effects of its primary metabolites, o-cresol and acetic acid. This guide puts forth a scientifically grounded framework that moves beyond simplistic structural alerts to a nuanced, metabolism-centric model. The core tenets of this model are the direct cellular damage initiated by the bioactivation of o-cresol to a protein-adducting species, and the concurrent modulation of cellular metabolism and gene expression by the released acetate. While the potential for direct interaction with neurotoxic targets such as NTE warrants investigation, the dual-pathway mechanism presented here provides a comprehensive and testable hypothesis for the biological activity of o-tolyl acetate. The experimental protocols detailed herein offer a clear path forward for validating this proposed mechanism and for building a robust risk assessment profile for this compound.
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An In-Depth Technical Guide to the Safe Handling of o-Tolyl Acetate
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for o-Tolyl acetate (CAS RN 533-18-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks and mitigation strategies associated with this compound. Our approach is grounded in the principle that true laboratory safety is achieved not by rote memorization, but by a thorough appreciation of a substance's chemical character and potential hazards.
Section 1: Core Hazard Profile and Risk Assessment
A nuanced understanding of o-Tolyl acetate's properties is the foundation of its safe handling. While its formal hazard classification is limited, the conspicuous absence of comprehensive toxicological data demands a cautious and proactive safety posture.
GHS Classification: The Known Hazard
Under the Globally Harmonized System (GHS), o-Tolyl acetate is classified as a Category 4 Flammable Liquid, warranting the signal word "Warning".[1][2] The primary hazard statement is H227: Combustible liquid.[2][3] This classification is a direct consequence of its flash point, which is the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air.
The causal link here is critical: o-Tolyl acetate is not flammable at ambient temperatures in the same way as acetone or ether. However, when heated to or above its flash point, it releases vapors that can be ignited by a nearby spark, open flame, or hot surface.[1][2][4]
The "Unknown Hazard" Principle: A Call for Elevated Caution
A defining feature of o-Tolyl acetate's safety profile is the significant lack of available toxicological data. Safety Data Sheets repeatedly state "No data available" for critical endpoints such as acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[1]
Expert Insight: In the fields of chemical research and drug development, an absence of data is not an indication of safety. It is a critical data gap that necessitates the application of the "unknown hazard" principle. This principle dictates that the substance should be handled as if it possesses unknown toxicities, requiring the consistent use of robust engineering controls and a comprehensive personal protective equipment (PPE) regimen to prevent all routes of exposure—inhalation, dermal contact, and ingestion.
Physicochemical Properties and Their Safety Implications
Understanding the physical properties of o-Tolyl acetate is essential for anticipating its behavior in a laboratory setting. This data provides the "why" behind specific handling and storage protocols.
| Property | Value | Safety & Handling Implication |
| Appearance | Colorless Liquid[1][3][5] | Standard liquid handling protocols apply. The lack of color means spills may be difficult to see on some surfaces. |
| Flash Point | 84 °C (Calculated)[1] | Combustible. Vapors can form an ignitable mixture with air above this temperature. Crucially, all heating operations (e.g., reflux, distillation) must be conducted with extreme care, away from ignition sources. |
| Boiling Point | ~208 °C[1] | The high boiling point means it is not highly volatile at room temperature, reducing inhalation risk during ambient transfers. However, heating will significantly increase vapor pressure. |
| Water Solubility | Insoluble[1][5] | Spills will not be diluted by water; they will spread. Do not use water to clean up neat spills, as it can enlarge the contaminated area. It is soluble in organic solvents.[5] |
| Relative Density | ~1.05[1] | It is slightly denser than water. In the event of a spill into an aqueous waste stream, it will sink, potentially complicating cleanup. |
| Incompatibilities | Oxidizing agents[1][6] | Must be stored separately from strong oxidizers (e.g., nitrates, perchlorates, peroxides) to prevent potentially vigorous or explosive reactions. |
Section 2: Engineering Controls & PPE: A Multi-Layered Defense System
The safe handling of any chemical, particularly one with unknown toxicological properties, relies on the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction. For o-Tolyl acetate, this means a primary reliance on engineering controls, supplemented by mandatory PPE.
Mandatory Engineering Controls
The first line of defense is to physically separate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work involving open containers of o-Tolyl acetate must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides local exhaust ventilation to capture and remove vapors, preventing inhalation exposure.[1][6]
-
Safety Infrastructure: Laboratories must be equipped with an easily accessible and fully functional safety shower and eyewash station.[1][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the user and the chemical. Its use is mandatory, even when working within a fume hood. The following workflow ensures a self-validating system for PPE selection.
Caption: PPE Selection Workflow for o-Tolyl Acetate.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols minimizes the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.
-
Chemical Transfer: Dispense the required amount of o-Tolyl acetate slowly and carefully to avoid splashing. Keep containers closed when not in use.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle, sand bath, or oil bath connected to a temperature controller. Never heat o-Tolyl acetate with an open flame. [1] Ensure the apparatus is properly secured.
-
Post-Handling: After completing the task, tightly close the primary container. Wipe down the work surface with an appropriate solvent.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6]
Storage Requirements
Proper storage is crucial for preventing degradation and ensuring safety.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[1][2][6]
-
Container: Keep the container tightly closed to prevent vapor escape.[1][6]
-
Ignition Sources: Store away from heat, sparks, open flames, and other potential ignition sources.[1][6]
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents.[1][6]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek prompt medical attention if irritation persists.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation or a rash develops.[1] |
| Inhalation | Move the affected person to fresh air at once. Keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. [6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Accidental Release (Spill) Response
A systematic response is required to safely manage a spill.
Caption: Logical Flow for o-Tolyl Acetate Spill Response.
Fire Response
-
In case of a fire involving o-Tolyl acetate, use dry powder, foam, water spray, or carbon dioxide (CO2) extinguishers.[1][6]
-
Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6]
Section 5: Waste Disposal
All waste containing o-Tolyl acetate, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Disposal must be conducted in strict accordance with all local, state, and federal regulations.[1]
-
Always use a licensed and certified hazardous waste disposal company.[1]
Conclusion
The safe handling of o-Tolyl acetate is predicated on a respect for both its known combustible nature and its unknown toxicological profile. By implementing robust engineering controls, adhering to a strict PPE protocol, following established SOPs, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The principles outlined in this guide—understanding causality, verifying procedures, and maintaining a cautious approach in the face of incomplete data—are the cornerstones of a strong laboratory safety culture.
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - M-Tolyl Acetate. Cole-Parmer. [Link]
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Cole-Parmer. (2006, April 26). Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%. Cole-Parmer. [Link]
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JPharmachem. (n.d.). Safety Data Sheet m-Tolyl acetate. JPharmachem. [Link]
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Unlocking the Potential of o-Tolyl Acetate: A Technical Guide for Novel Research Pathways
Introduction: Beyond a Flavor Note - Reimagining o-Tolyl Acetate
o-Tolyl acetate (2-methylphenyl acetate), a colorless liquid with the CAS number 533-18-6, has traditionally been confined to the realm of flavor and fragrance, prized for its sweet, fruity, and medicinal aroma.[1] However, a deeper analysis of its chemical structure—an accessible aromatic ring activated by an electron-donating methyl group and featuring a modifiable ester functionality—reveals a versatile scaffold ripe for exploration in advanced chemical synthesis. This guide moves beyond its established applications to present a forward-looking perspective on o-Tolyl acetate as a valuable and underexplored building block for researchers in drug discovery, agrochemicals, and materials science. We will explore scientifically grounded, potential research avenues, complete with actionable experimental designs, to unlock the latent potential of this readily available chemical entity.
Core Physicochemical Properties of o-Tolyl Acetate
A foundational understanding of o-Tolyl acetate's properties is essential for designing novel synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 208 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |
| Purity (Typical) | >98.0% (GC) | [2] |
Part 1: Medicinal Chemistry & Drug Development - A New Pharmaceutical Intermediate
The true potential of o-Tolyl acetate lies in its utility as a precursor to high-value pharmaceutical intermediates. Its parent compound, o-cresol, is already a known precursor for various pharmaceuticals, including the muscle relaxant mephenesin and the intermediate o-cresotinic acid.[3] This precedent strongly supports the exploration of o-Tolyl acetate in medicinal chemistry.
The Fries Rearrangement: A Gateway to Bioactive Phenolic Ketones
The Fries rearrangement of aryl esters is a powerful reaction for the synthesis of hydroxyaryl ketones.[4] In the case of o-Tolyl acetate, this reaction provides a direct route to 2-hydroxy-3-methylacetophenone and 4-hydroxy-3-methylacetophenone, which are valuable precursors to a diverse range of biologically active molecules, including chalcones, flavonoids, and coumarins.[5][6] These resulting scaffolds are known to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[7][8]
The regioselectivity of the Fries rearrangement can often be controlled by reaction temperature, with lower temperatures favoring the ortho product and higher temperatures favoring the para product.[9]
Proposed Research Workflow: Fries Rearrangement of o-Tolyl Acetate
Caption: Proposed workflow for the Fries rearrangement of o-Tolyl acetate.
Experimental Protocol: Lewis Acid-Catalyzed Fries Rearrangement
-
Rationale: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for promoting the Fries rearrangement, forming a complex with the ester to facilitate acyl group migration.[10]
-
Procedure:
-
To a stirred solution of o-Tolyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature to control regioselectivity (e.g., 25-60 °C for the para product, potentially higher for the ortho product).[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydroxyacetophenone isomers by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11] Aryl acetates, while less reactive than aryl halides or triflates, can participate in certain cross-coupling reactions, often through in situ conversion to a more reactive species or under specific catalytic conditions. Research into the use of palladium(0) nanoparticles for the cross-coupling of allyl acetates with organosiloxanes provides a precedent for activating acetate functionalities.[12]
This opens up a research avenue to develop novel cross-coupling protocols using o-Tolyl acetate to introduce aryl, vinyl, or other functionalities, leading to complex molecular architectures that could be screened for biological activity. The o-tolyl moiety itself is a key component in the synthesis of the sartan class of antihypertensive drugs, highlighting the pharmaceutical relevance of this structural motif.
Proposed Research Workflow: Cross-Coupling of o-Tolyl Acetate
Caption: Conceptual workflow for developing cross-coupling reactions with o-Tolyl acetate.
Experimental Protocol: Suzuki-Miyaura Type Coupling (Hypothetical)
-
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. While challenging with aryl acetates, research into activating these less reactive electrophiles is a frontier in catalysis. The use of specific ligands like P(o-tolyl)₃ is known to create highly active palladium catalysts.[13]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine o-Tolyl acetate (1 equivalent), an arylboronic acid (1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3 equivalents).
-
Add a degassed solvent system (e.g., toluene/water or dioxane).
-
Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Part 2: Agrochemical Innovations
The parent compound, o-cresol, serves as a precursor for herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA).[3] This established application suggests that o-Tolyl acetate and its derivatives could be valuable intermediates in the synthesis of new agrochemicals. The ester group can act as a directing group or be hydrolyzed to reveal the phenolic hydroxyl for further functionalization.
Proposed Research Area:
-
Synthesis of Novel Phenoxyacetic Acid Herbicides: Investigate the hydrolysis of o-Tolyl acetate followed by Williamson ether synthesis with chloroacetic acid derivatives to create novel analogues of existing herbicides. The methyl group's position may influence the compound's selectivity and biological activity.
-
Fungicidal and Insecticidal Scaffolds: Explore the derivatization of the aromatic ring of o-Tolyl acetate through electrophilic substitution reactions (e.g., nitration, halogenation) followed by further modifications to generate compounds for screening as potential fungicides or insecticides. The known antiseptic properties of cresols provide a rationale for this approach.[14]
Part 3: Frontiers in "Green" Chemistry and Materials Science
Biocatalytic Synthesis and Derivatization
The use of enzymes in organic synthesis offers a sustainable alternative to traditional chemical methods. Lipase-catalyzed esterification is a well-established green methodology for producing esters. This approach could be explored for a more environmentally benign synthesis of o-Tolyl acetate itself or for the enzymatic transesterification to produce other o-cresyl esters with potentially interesting properties.
Proposed Research Area:
-
Enzymatic Kinetic Resolution: Investigate the use of lipases for the asymmetric hydrolysis of racemic derivatives of o-Tolyl acetate to produce chiral building blocks. This would be particularly relevant if the downstream products have stereospecific biological activity.
Aryl Acetates as Monomers in Polymer Chemistry
Aryl acetates can serve as monomers or precursors to monomers for specialty polymers. While this is a more nascent area of research for o-Tolyl acetate specifically, the principles of polymer chemistry suggest potential applications. For instance, after hydrolysis to o-cresol, it could be used in the synthesis of phenolic resins. Derivatives of o-Tolyl acetate could also be designed to be polymerizable.
Proposed Research Area:
-
Synthesis of Novel Polycarbonates or Polyesters: After conversion to a diol derivative (e.g., through the Fries rearrangement followed by reduction), the resulting monomer could be used in polycondensation reactions to create novel polyesters or polycarbonates with potentially unique thermal or optical properties conferred by the ortho-methyl substitution.
Conclusion: A Call to Research
o-Tolyl acetate, long relegated to a supporting role in the flavor and fragrance industry, possesses the chemical versatility to become a key player in the development of novel pharmaceuticals, agrochemicals, and materials. The research pathways outlined in this guide—from the strategic unmasking of reactive sites via the Fries rearrangement to the construction of complex architectures through palladium-catalyzed cross-coupling—are not merely theoretical exercises. They represent tangible, high-potential research areas grounded in established chemical principles. It is the hope of this author that this technical guide will inspire researchers to look beyond the conventional and unlock the full synthetic potential of this unassuming yet promising molecule.
References
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O-Cresol | CH3C6H4OH | CID 335. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Cresol. Wikipedia. Available at: [Link]
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O-Cresol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
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Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates. Request PDF. ResearchGate. Available at: [Link]
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O-Cresol: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
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Cresol. PubChem. National Center for Biotechnology Information. Available at: [Link]
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o-Cresol. Wikipedia. Available at: [Link]
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Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. PMC. National Center for Biotechnology Information. Available at: [Link]
- Preparation method of hydroxyacetophenone. Google Patents.
-
The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. ResearchGate. Available at: [Link]
- Substituted hydroxyacetophenon derivatives. Google Patents.
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O-TOLYL ACETATE 533-18-6 wiki. LookChem. Available at: [Link]
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A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Available at: [Link]
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Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
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Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. MDPI. Available at: [Link]
- Syntheses based on 2-hydroxyacetophenone. Google Patents.
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o-Cresol. Cosmetics Info. Available at: [Link]
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Chemical Substance - o-Tolyl acetate. Government of Canada. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Preprints.org. Available at: [Link]
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An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols. New Journal of Chemistry. RSC Publishing. Available at: [Link]
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Preparation method of p-hydroxyacetophenone. Eureka. Patsnap. Available at: [Link]
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Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. Available at: [Link]
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New Functional Polymer Materials via Click Chemistry-Based Modification of Cellulose Acetate. ACS Omega. ACS Publications. Available at: [Link]
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Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Wiley Online Library. Available at: [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
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Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. New Journal of Chemistry. RSC Publishing. Available at: [Link]
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Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC. National Center for Biotechnology Information. Available at: [Link]
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Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. NIH. National Center for Biotechnology Information. Available at: [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. Available at: [Link]
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Fries rearrangement. Grokipedia. Available at: [Link]
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P-tolyl acetate (CAS N° 140-39-6). ScenTree. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: o-Tolyl Acetate in Esterification Reactions
Introduction: The Strategic Role of o-Tolyl Acetate in Modern Ester Synthesis
In the landscape of synthetic organic chemistry, the formation of ester linkages is a cornerstone transformation, pivotal to the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances. While traditional methods like Fischer-Speier esterification remain fundamental, the demand for milder conditions, enhanced selectivity, and greater reaction efficiency has driven the exploration of alternative acylating agents. Among these, activated esters, particularly aromatic acetates, have emerged as highly effective acyl donors. This guide focuses on o-tolyl acetate, an aromatic ester that serves as a potent and versatile reagent in esterification reactions, primarily through transesterification pathways.
o-Tolyl acetate, the ester of o-cresol and acetic acid, offers distinct advantages over direct esterification with acetic acid or the use of more aggressive reagents like acyl chlorides and anhydrides. Its heightened reactivity, compared to simple alkyl acetates, is attributed to the electron-withdrawing nature of the tolyl group, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by alcohols. This guide provides a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed protocols for leveraging o-tolyl acetate in the synthesis of a diverse range of esters.
Physicochemical Properties of o-Tolyl Acetate
A thorough understanding of the reagent's properties is critical for experimental design and safety.
| Property | Value | References |
| CAS Number | 533-18-6 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 208 °C | |
| Flash Point | 84 °C | |
| Density | ~1.05 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Mechanistic Principles: Transesterification with o-Tolyl Acetate
Transesterification is the process of exchanging the alkoxy group of an ester with an alcohol, a reaction that can be catalyzed by acids or bases.[2][3] When o-tolyl acetate is employed as the acyl donor, it reacts with a target alcohol (R'-OH) to form a new ester (R'-OAc) and releases o-cresol as a byproduct.
The reaction equilibrium can be driven towards the product side by using an excess of the reactant alcohol or by removing one of the products (typically the lower-boiling point alcohol or, in this case, the newly formed ester if it is volatile) from the reaction mixture.[1]
Acid-Catalyzed Transesterification
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of o-tolyl acetate. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.[4] The subsequent tetrahedral intermediate undergoes a series of proton transfers and elimination steps to release the newly formed ester and o-cresol, regenerating the acid catalyst in the process.
// Nodes start [label="o-Tolyl Acetate + R'-OH"]; protonation [label="Protonated\no-Tolyl Acetate"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; product_formation [label="New Ester (R'-OAc)\n+ o-Cresol"]; catalyst_regeneration [label="H⁺ Catalyst\nRegenerated"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges start -> protonation [label="+ H⁺"]; protonation -> inv1 [arrowhead=none]; inv1 -> tetrahedral_intermediate [label="+ R'-OH"]; tetrahedral_intermediate -> inv2 [arrowhead=none]; inv2 -> product_formation [label="- H⁺, - o-Cresol"]; product_formation -> catalyst_regeneration [style=invis]; }
Enzymatic Transesterification
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative for transesterification.[5] Lipases can function in non-aqueous media and catalyze the acyl transfer from o-tolyl acetate to a new alcohol. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to yield the desired ester.[6] This method is prized for its mild reaction conditions and high chemo-, regio-, and stereoselectivity.
// Nodes reactants [label="{o-Tolyl Acetate + R'-OH | + Lipase}"]; acyl_enzyme [label="{Acyl-Enzyme Intermediate | + o-Cresol}"]; product_complex [label="{Ester-Enzyme Complex}"]; products [label="{New Ester (R'-OAc) | + Regenerated Lipase}"];
// Edges reactants -> acyl_enzyme [label="Acylation of Lipase"]; acyl_enzyme -> product_complex [label="Nucleophilic Attack by R'-OH"]; product_complex -> products [label="Product Release"]; }
Experimental Protocols
Part 1: Synthesis of o-Tolyl Acetate from o-Cresol
Before its use in transesterification, o-tolyl acetate can be readily synthesized from o-cresol and an acetylating agent like acetic anhydride.
Materials:
-
o-Cresol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether or dichloromethane (solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-cresol (0.1 mol, 10.81 g) and acetic anhydride (0.12 mol, 12.25 g, 11.3 mL).
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture under reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude o-tolyl acetate.
-
Purification (Optional): The product can be further purified by vacuum distillation if required.
Part 2: Protocol for Acid-Catalyzed Transesterification Using o-Tolyl Acetate
This protocol details the synthesis of benzyl acetate from o-tolyl acetate and benzyl alcohol.
Materials:
-
o-Tolyl acetate (synthesized or commercial)
-
Benzyl alcohol (primary alcohol example)
-
p-Toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (catalyst)
-
Toluene or xylene (solvent)
-
Sodium carbonate (10% aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap can be fitted to remove the o-cresol byproduct if desired), add o-tolyl acetate (0.05 mol, 7.51 g), benzyl alcohol (0.06 mol, 6.49 g, 6.2 mL), and toluene (30 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%, ~0.1 g).
-
Heating: Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of diethyl ether.
-
Washing: Transfer the solution to a separatory funnel. Wash with 10% aqueous sodium carbonate solution (2 x 30 mL) to remove the acid catalyst and the phenolic byproduct (o-cresol). Follow with a wash of brine (1 x 30 mL).
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude benzyl acetate can be purified by fractional distillation under vacuum to yield the pure product.
Table of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Alcohol:Ester) | 1.2 : 1 to 3 : 1 | An excess of the alcohol helps to shift the equilibrium towards the products.[1][2] |
| Catalyst | p-TSA, H₂SO₄ | Strong acid catalysts are effective in protonating the carbonyl group, thus activating the ester.[8] |
| Temperature | Reflux | Higher temperatures increase the reaction rate and help in the removal of byproducts if a Dean-Stark trap is used. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the alcohol; secondary alcohols may require longer reaction times.[9] |
Part 3: Protocol for Lipase-Catalyzed Transesterification of a Secondary Alcohol
This protocol outlines the enzymatic synthesis of an ester from a secondary alcohol, such as 1-phenylethanol, using o-tolyl acetate.
Materials:
-
o-Tolyl acetate
-
1-Phenylethanol (secondary alcohol example)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme TL IM)
-
Anhydrous organic solvent (e.g., acetonitrile, tert-butyl alcohol)[6]
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker incubator, filtration setup
Procedure:
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve o-tolyl acetate (10 mmol, 1.50 g) and 1-phenylethanol (10 mmol, 1.22 g, 1.2 mL) in 20 mL of anhydrous acetonitrile.
-
Enzyme and Drying Agent: Add the immobilized lipase (e.g., 100-200 mg) and activated molecular sieves (~1 g) to the flask. The molecular sieves help to remove any trace water that could lead to hydrolysis.
-
Incubation: Seal the flask and place it in an orbital shaker incubator set at a constant temperature (e.g., 40-50 °C) and agitation (e.g., 150-200 rpm).[6]
-
Monitoring: Monitor the reaction over 24-72 hours by taking small aliquots and analyzing them by GC or HPLC.
-
Enzyme Recovery: Once equilibrium is reached or the desired conversion is achieved, recover the immobilized lipase by simple filtration. The enzyme can often be washed with fresh solvent and reused.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The residue, containing the product ester, unreacted starting materials, and o-cresol, can be purified using column chromatography on silica gel.
Safety and Handling
-
o-Tolyl Acetate: Combustible liquid.[10] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Keep away from heat and open flames.[11]
-
Acetic Anhydride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood.
-
Concentrated Acids (H₂SO₄, p-TSA): Highly corrosive. Handle with extreme care, using appropriate PPE.
-
Organic Solvents: Flammable and potentially toxic. Handle in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
Conclusion
o-Tolyl acetate stands as a valuable tool in the synthetic chemist's arsenal for ester synthesis. Its enhanced reactivity as an acyl donor in transesterification reactions allows for the efficient formation of esters under both chemical and enzymatic catalysis. The protocols provided herein offer a robust starting point for researchers to explore the utility of this reagent. By understanding the underlying mechanisms and carefully controlling reaction parameters, o-tolyl acetate can be effectively employed to generate a wide array of ester products, contributing to advancements in drug development and materials science.
References
-
17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from Chemistry LibreTexts website: [Link]
-
Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. (2021). Molecules, 26(15), 4481. MDPI. Retrieved from [Link]
-
Esterification reaction is a reaction between carboxylic acid compounds and their derivatives with alcohol to form ester compounds. (2020, June 22). MedCrave online. Retrieved from [Link]
-
Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2013). Chemistry and Materials Research, 3(2). IISTE.org. Retrieved from [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
-
Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. (2017, March 1). Biofuel Research Journal, 4(1), 565-570. Retrieved from [Link]
-
Alcohol acyltransferases for the biosynthesis of esters. (2023, June 1). Journal of Industrial Microbiology & Biotechnology. PMC. Retrieved from [Link]
-
Acid-catalyzed transesterification. (2020, October 4). YouTube. Retrieved from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
-
Acid-catalyzed transesterification. (2020, October 4). YouTube. Retrieved from [Link]
-
oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. (n.d.). PMC. Retrieved from [Link]
-
preparation of esters. (n.d.). Chemguide. Retrieved from [Link]
-
O-TOLYL ACETATE 533-18-6 wiki. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: The Reactivity and Synthetic Utility of o-Tolyl Acetate with Nucleophiles
Introduction: Unveiling the Synthetic Potential of o-Tolyl Acetate
o-Tolyl acetate, a seemingly simple aromatic ester, is a molecule of significant interest in both academic research and industrial applications. While recognized for its characteristic fruity, medicinal aroma which lends it to use as a flavoring agent, its true value for synthetic chemists lies in the reactivity of its ester functional group.[1][2] The electron-withdrawing nature of the carbonyl oxygen renders the acyl carbon electrophilic and susceptible to attack by a diverse array of nucleophiles. This fundamental reactivity profile opens a gateway to a variety of important chemical transformations, including the formation of C-N, C-O, and C-C bonds.
This guide provides an in-depth exploration of the reactions of o-tolyl acetate with common classes of nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanisms, providing a rationale for experimental design and troubleshooting. The protocols detailed herein are designed to be robust and reproducible, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Principle: The Nucleophilic Acyl Substitution Mechanism
The majority of reactions involving o-tolyl acetate and nucleophiles proceed via a nucleophilic acyl substitution pathway. This is a two-step mechanism, often referred to as an addition-elimination mechanism, which is characteristic of carboxylic acid derivatives.
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the o-tolyloxy group (-OAr) is expelled as a leaving group.
The efficiency of this process is governed by two key factors: the strength of the incoming nucleophile and the stability (and thus, leaving group ability) of the o-tolyloxide anion.
Caption: General mechanism for nucleophilic acyl substitution.
Aminolysis: Synthesis of N-Aryl Amides
The reaction of o-tolyl acetate with primary or secondary amines, known as aminolysis, is a direct method for forming N-aryl amides. These motifs are prevalent in pharmaceuticals and other biologically active molecules. The reaction proceeds through the classic nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.
Mechanistic Insights
The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the carbonyl carbon.[3][4] While the o-tolyloxide is a better leaving group than the amide anion, the reaction is often driven to completion by using an excess of the amine or by removing the o-cresol byproduct.[5] The mechanism can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6][7] However, uncatalyzed reactions are common, especially with more nucleophilic amines.
The classic mechanism involves a stepwise addition-elimination process via a tetrahedral intermediate.[6][8] Some computational studies suggest that under certain conditions, a concerted mechanism where the C-N bond forms as the C-O bond breaks can also occur.[6]
Experimental Protocol: Synthesis of N-benzyl-2-methylacetanilide
This protocol details the reaction of o-tolyl acetate with benzylamine.
Materials:
-
o-Tolyl acetate
-
Benzylamine (freshly distilled)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-tolyl acetate (1.50 g, 10.0 mmol).
-
Dissolve the ester in 30 mL of anhydrous toluene.
-
Add benzylamine (1.29 g, 12.0 mmol, 1.2 equivalents) to the solution. Causality: A slight excess of the amine helps to drive the reaction to completion.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess benzylamine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash protonates the basic amine, making it water-soluble and easily removed from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-methylacetanilide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Aminolysis of o-Tolyl Acetate
| Nucleophile | Equivalents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 1.2 | 110 | 16 | 75-85 |
| Aniline | 1.2 | 110 | 24 | 60-70 |
| Piperidine | 1.1 | 100 | 12 | 80-90 |
Transesterification with Alkoxides
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[9] When o-tolyl acetate is treated with an alkoxide (the conjugate base of an alcohol), a new ester is formed.[10][11] This reaction is an equilibrium process. To drive it towards the desired product, a large excess of the corresponding alcohol is typically used as the solvent.[10]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the alkoxide ion on the carbonyl carbon of o-tolyl acetate.[10] This forms a tetrahedral intermediate. The subsequent elimination of the o-tolyloxide ion yields the new ester. Because the incoming alkoxide and the leaving o-tolyloxide have comparable basicities, the reaction is reversible. Le Châtelier's principle is exploited by using the alcohol as the solvent to push the equilibrium forward.
Caption: Workflow for the transesterification of o-tolyl acetate.
Experimental Protocol: Synthesis of Ethyl Acetate
This protocol outlines the base-catalyzed transesterification of o-tolyl acetate with ethanol.
Materials:
-
o-Tolyl acetate
-
Ethanol (absolute, anhydrous)
-
Sodium metal (or sodium ethoxide)
-
Dilute sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
-
Fractional distillation apparatus
Procedure:
-
Carefully prepare a solution of sodium ethoxide by dissolving a small piece of sodium metal (approx. 0.1 g, 4.3 mmol) in 50 mL of absolute ethanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Sodium reacts violently with water. Ensure all glassware is dry.
-
Add o-tolyl acetate (1.50 g, 10.0 mmol) to the sodium ethoxide solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the formation of the lower-boiling ethyl acetate by observing the temperature at the head of the distillation column.
-
Allow the reaction to cool, then neutralize the catalyst by adding dilute sulfuric acid dropwise until the solution is slightly acidic.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated NaHCO₃ solution, and finally brine.
-
Separate the organic layer and dry it over anhydrous CaCl₂.
-
Purify the resulting ethyl acetate by fractional distillation. The identity of the product can be confirmed by its boiling point (77°C) and spectroscopic methods.
Data Summary: Transesterification
| Alcohol/Alkoxide | Catalyst | Temperature (°C) | Key Feature |
| Ethanol/NaOEt | Base | ~78 (Reflux) | Equilibrium driven by excess alcohol |
| Methanol/NaOMe | Base | ~65 (Reflux) | Forms methyl acetate |
| Isopropanol/NaOiPr | Base | ~82 (Reflux) | Forms isopropyl acetate |
Reaction with Organometallic Reagents: C-C Bond Formation
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles and strong bases.[12][13] Their reaction with esters like o-tolyl acetate is a highly effective method for forming tertiary alcohols and new carbon-carbon bonds.[14]
Mechanistic Insights
The reaction is distinct because it involves a double addition of the organometallic reagent.[13][15]
-
First Addition: The Grignard reagent attacks the carbonyl carbon to form the standard tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating the o-tolyloxide leaving group to form a ketone intermediate.
-
Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[14] Therefore, a second equivalent of the Grignard reagent immediately attacks the ketone's carbonyl carbon.
-
Protonation: This results in a magnesium alkoxide salt, which upon acidic workup (e.g., with NH₄Cl or dilute HCl), is protonated to yield the final tertiary alcohol.[12][16]
It is crucial to use at least two equivalents of the organometallic reagent to ensure the reaction goes to completion. The reaction must be performed under strictly anhydrous conditions, as Grignard reagents react readily with water.[17]
Experimental Protocol: Synthesis of 2-(o-tolyl)-propan-2-ol
This protocol describes the reaction of o-tolyl acetate with methylmagnesium bromide.
Materials:
-
o-Tolyl acetate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry, inert-atmosphere glassware (e.g., Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Add o-tolyl acetate (1.50 g, 10.0 mmol) and dissolve it in 20 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (7.0 mL, 21.0 mmol, 2.1 equivalents) dropwise via a syringe while maintaining the temperature at 0°C. Causality: Slow, cold addition is necessary to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by slowly adding it to a beaker containing 50 mL of chilled, saturated aqueous NH₄Cl solution. Causality: Saturated NH₄Cl is a weak acid sufficient to protonate the alkoxide and neutralize the remaining Grignard reagent without causing side reactions like elimination.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or distillation to yield 2-(o-tolyl)-propan-2-ol.
Fries Rearrangement: An Intramolecular Acylation
The Fries rearrangement is a classic organic reaction where an aryl ester is transformed into a hydroxy aryl ketone with a Lewis acid or Brønsted acid catalyst.[18][19] In this reaction, the acyl group migrates from the phenolic oxygen to the aromatic ring, which acts as the nucleophile. For o-tolyl acetate, this rearrangement primarily yields acylated phenols.
Mechanistic Insights
The reaction is catalyzed by Lewis acids (like AlCl₃ or TiCl₄) which coordinate to the carbonyl oxygen, making the acyl group a highly reactive electrophile (an acylium ion).[18][20] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution-like process. The position of acylation (ortho or para to the hydroxyl group) is temperature-dependent. Generally, lower temperatures favor para-substitution, while higher temperatures favor the ortho-product.[21]
For o-tolyl acetate, the para position relative to the oxygen is blocked by the methyl group. Therefore, the rearrangement will yield the ortho-substituted hydroxyketone, 2-hydroxy-3-methylacetophenone, and the para-substituted product, 4-hydroxy-3-methylacetophenone.[21]
Caption: Simplified pathway for the Fries Rearrangement.
Experimental Protocol: AlCl₃-Catalyzed Fries Rearrangement
Materials:
-
o-Tolyl acetate
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a dry three-necked flask fitted with a mechanical stirrer and a dropping funnel, place anhydrous AlCl₃ (2.93 g, 22.0 mmol, 2.2 equivalents) and 20 mL of nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of o-tolyl acetate (1.50 g, 10.0 mmol) in 10 mL of nitrobenzene dropwise with vigorous stirring.
-
After addition, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture carefully onto crushed ice containing concentrated HCl. Causality: The acidic hydrolysis breaks down the aluminum complexes, liberating the phenolic products.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
Extract the remaining aqueous solution with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Separate the ortho and para isomers using column chromatography.
Conclusion
o-Tolyl acetate is a versatile substrate for a range of nucleophilic reactions, providing access to valuable synthetic intermediates such as amides, alternative esters, tertiary alcohols, and substituted phenols. A thorough understanding of the underlying mechanisms—nucleophilic acyl substitution and intramolecular rearrangement—is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. The protocols provided herein serve as a foundation for researchers to explore and exploit the rich chemistry of this accessible aromatic ester.
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Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
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YouTube. (2021, March 11). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. Retrieved from [Link]
-
NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. (2021, December 18). Synthesis of o-tolylphenoxyastatin through a nucleophilic substitution reaction from o-toluoyl chloride and examination of it's biological activity. Retrieved from [Link]
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Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.7.1. Alcohols and Alkoxides as Nucleophiles. Retrieved from [Link]
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Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). Kinetics and mechanism of the nucleophilic substitution of arylhalogenoacetylenes by sodium toluene-p-thiolate in NN-dimethylformamide. Retrieved from [Link]
-
YouTube. (2020, February 29). esters, alkoxides, & transesterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
SpringerLink. (2018, January 5). Mechanism for acetic acid-catalyzed ester aminolysis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). The acetate anion promotes hydrolysis of poly(ethylene terephthalate) in ionic liquid–water mixtures. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics. Retrieved from [Link]
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Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid Synthesis of Cellulose Esters by Transesterification of Cellulose with Vinyl Esters under the Catalysis of NaOH or KOH in DMSO. Retrieved from [Link]
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-
Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
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Government of Canada. (n.d.). Chemical Substance - o-Tolyl acetate. Retrieved from [Link]
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-
The EMBO Journal. (n.d.). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. Retrieved from [Link]
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YouTube. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles | Organic chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for acetic acid-catalyzed ester aminolysis. Retrieved from [Link]
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-
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-
YouTube. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]
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NRC Publications Archive - Canada.ca. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]
-
RSC Publishing. (2020, June 3). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]
-
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Catalytic Synthesis of o-Tolyl Acetate: A Comprehensive Guide for Researchers
This document provides an in-depth guide to the catalytic synthesis of o-tolyl acetate, a significant compound in the flavor and fragrance industry.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Catalytic Esterification
o-Tolyl acetate, also known as o-cresyl acetate or 2-methylphenyl acetate, is a colorless liquid with a characteristic sweet, fruity, and medicinal aroma.[1][2] Its primary application lies in the formulation of flavorings, particularly for butter, caramel, cherry, and honey notes in various food products.[2] The traditional synthesis of o-tolyl acetate involves the esterification of o-cresol with an acylating agent, typically acetic anhydride or acetic acid.
While stoichiometric methods exist, catalytic approaches are paramount in modern chemical synthesis due to their numerous advantages. These include milder reaction conditions, increased reaction rates, higher yields, and improved atom economy. Furthermore, the use of solid acid catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. This guide will explore various catalytic systems for the synthesis of o-tolyl acetate, providing a robust framework for laboratory-scale production and process optimization.
Mechanistic Insights: The Role of the Catalyst
The synthesis of o-tolyl acetate from o-cresol and acetic anhydride is a nucleophilic acyl substitution reaction. The catalyst's role is to enhance the electrophilicity of the carbonyl carbon in acetic anhydride, thereby facilitating the nucleophilic attack by the hydroxyl group of o-cresol.
Acid Catalysis
In acid-catalyzed esterification, a proton from the acid catalyst protonates one of the carbonyl oxygen atoms of acetic anhydride. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the hydroxyl oxygen of o-cresol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a molecule of acetic acid to yield the final product, o-tolyl acetate.[3]
Base Catalysis
In a base-catalyzed pathway, the base deprotonates the hydroxyl group of o-cresol to form a more nucleophilic phenoxide ion. This potent nucleophile then attacks the carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion as the leaving group to form o-tolyl acetate.[4]
Catalytic Systems for o-Tolyl Acetate Synthesis
A range of catalysts can be employed for the synthesis of o-tolyl acetate. The choice of catalyst often depends on factors such as desired reaction rate, yield, cost, and ease of separation.
Homogeneous Catalysts
Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid, phosphoric acid) and organic bases (e.g., pyridine, triethylamine), are effective but can be challenging to separate from the reaction mixture, often requiring aqueous workups that generate waste.
Heterogeneous Catalysts: A Greener Approach
Solid acid catalysts offer significant advantages over their homogeneous counterparts. These catalysts are easily separable from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste generation. Zeolites and other solid acids have demonstrated high activity in acylation reactions.[5] The esterification is catalyzed by the solid acid, and the resulting ester can be a more effective acylating agent for subsequent reactions.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the catalytic synthesis of o-tolyl acetate. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product purification.
Protocol 1: Solid Acid Catalyzed Synthesis Using Zeolite H-Beta
This protocol details the use of a reusable solid acid catalyst, Zeolite H-Beta, for a solvent-free synthesis of o-tolyl acetate.
Materials:
-
o-Cresol (99%)
-
Acetic anhydride (99%)
-
Zeolite H-Beta (Si/Al ratio = 25)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography[8]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 120 °C under vacuum for 4 hours to remove any adsorbed water.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (10.81 g, 0.1 mol) and the activated Zeolite H-Beta catalyst (1 g).
-
Reagent Addition: Slowly add acetic anhydride (12.25 g, 0.12 mol) to the flask while stirring.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with continuous stirring for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Catalyst Recovery: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for future use.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid. Wash the organic layer with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 98:2) to obtain pure o-tolyl acetate.[8]
Data Presentation:
| Parameter | Value |
| o-Cresol | 0.1 mol |
| Acetic Anhydride | 0.12 mol |
| Catalyst Loading | 1 g Zeolite H-Beta |
| Temperature | 100 °C |
| Reaction Time | 4 hours |
| Typical Yield | 90-95% |
Protocol 2: Homogeneous Acid-Catalyzed Synthesis
This protocol outlines a traditional approach using a homogeneous acid catalyst.
Materials:
-
o-Cresol (99%)
-
Acetic anhydride (99%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate[7]
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol (10.81 g, 0.1 mol) in 20 mL of diethyl ether.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add 3-4 drops of concentrated sulfuric acid with stirring.
-
Reagent Addition: Add acetic anhydride (12.25 g, 0.12 mol) dropwise from the dropping funnel over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and add 50 mL of cold water. Separate the organic layer and wash it successively with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude o-tolyl acetate.[7]
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Data Presentation:
| Parameter | Value |
| o-Cresol | 0.1 mol |
| Acetic Anhydride | 0.12 mol |
| Catalyst | 3-4 drops H₂SO₄ |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | 85-90% |
Visualization of Key Processes
Reaction Mechanism
Caption: Acid-catalyzed esterification of o-cresol with acetic anhydride.
Experimental Workflow
Caption: Workflow for the solid acid-catalyzed synthesis of o-tolyl acetate.
Conclusion
The catalytic synthesis of o-tolyl acetate offers significant advantages over non-catalytic methods, particularly when employing heterogeneous catalysts. The protocols detailed in this guide provide a solid foundation for the efficient and environmentally conscious production of this important flavor compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.
References
-
ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask, containing an over-dried Teflon-coated magnetic stir bar (4.0 × 1.5 cm, football-shaped), is fitted with a 24/40 rubber septum that is pierced with an 18G × 1.5" needle attached to a Schlenk line (Figure 1A). The flask is then dried by vacuum-heat. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses Procedure. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
Mol-Instincts. (n.d.). O-TOLYL ACETATE 533-18-6 wiki. Retrieved from [Link]
-
MDPI. (2011). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 16(7), 5628-5637. Retrieved from [Link]
-
YouTube. (2017). Base Catalyzed Esterification of Acid Anhydrides. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]
- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
troubleshooting low yield in o-Tolyl acetate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for o-tolyl acetate synthesis. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and optimize your reaction yields. As Senior Application Scientists, we provide not just procedural steps, but the reasoning behind them, ensuring a deeper understanding of your esterification process.
Frequently Asked Questions (FAQs)
My o-tolyl acetate yield is unexpectedly low. What are the most common causes?
Low yields in o-tolyl acetate synthesis typically stem from a few key areas: reagent quality, reaction conditions, and workup procedures. The most common synthesis route involves the esterification of o-cresol with acetic anhydride, often with an acid or base catalyst.
Common Culprits for Low Yield:
-
Reagent Purity: The purity of your starting materials, o-cresol and acetic anhydride, is paramount. Impurities in o-cresol can interfere with the reaction, while decomposed acetic anhydride will be ineffective.
-
Presence of Water: Water can hydrolyze acetic anhydride, reducing the amount available for the esterification of o-cresol. This also applies to any moisture present in your glassware or solvents.
-
Suboptimal Reaction Temperature: Like many chemical reactions, the esterification of o-cresol is temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion, while a temperature that is too high can lead to side reactions and decomposition of the product or reactants.
-
Inefficient Catalysis: The choice and amount of catalyst can significantly impact the reaction rate and overall yield. Whether you are using an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) or a base catalyst (like pyridine or triethylamine), its effectiveness can be hampered by impurities or incorrect stoichiometry.[1]
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Losses During Workup: Significant amounts of product can be lost during the extraction and purification steps if not performed carefully. This includes incomplete extraction from the aqueous phase, and loss during distillation or chromatography.
How can I assess the quality of my o-cresol and acetic anhydride?
Ensuring the purity of your starting materials is the first and most critical step in troubleshooting a low yield.
-
o-Cresol:
-
Appearance: Pure o-cresol should be a colorless to light-yellow crystalline solid. A darker color may indicate the presence of oxidation products or other impurities.
-
Melting Point: The melting point of pure o-cresol is 30-31 °C. A broad or depressed melting range is a strong indicator of impurities.
-
Purification: If you suspect your o-cresol is impure, it can be purified by distillation or by forming a complex with oxalic acid, followed by decomplexation.[3]
-
-
Acetic Anhydride:
-
Appearance and Odor: Acetic anhydride should be a clear, colorless liquid with a sharp, pungent odor of acetic acid.[4]
-
Hydrolysis: Acetic anhydride reacts with moisture to form acetic acid. If the bottle has been open for an extended period or improperly stored, a significant portion may have hydrolyzed. A simple test is to carefully add a small amount to cold water; fresh acetic anhydride will initially be immiscible and hydrolyze slowly, while partially hydrolyzed anhydride will be more soluble and react more readily.
-
Best Practice: It is always recommended to use a fresh bottle of acetic anhydride or to distill it prior to use if its quality is in doubt.
-
What is the optimal catalyst and what are the signs of catalyst-related problems?
The choice of catalyst depends on the specific protocol. Both acid and base catalysts are effective for this esterification.
-
Acid Catalysis (e.g., H₂SO₄, p-TsOH):
-
Mechanism: In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of o-cresol.
-
Troubleshooting:
-
Insufficient Catalyst: An inadequate amount of catalyst will lead to a slow reaction rate.
-
Excess Catalyst: Too much strong acid can lead to charring and other side reactions, particularly at elevated temperatures.
-
Deactivated Catalyst: If using a solid acid catalyst, ensure it has not been deactivated by moisture or other contaminants.
-
-
-
Base Catalysis (e.g., Pyridine, Triethylamine):
-
Mechanism: A base catalyst, such as pyridine, acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then readily attacked by the o-cresol. The base also serves to neutralize the acetic acid byproduct, driving the reaction forward.
-
Troubleshooting:
-
Purity of Base: Ensure the base is pure and dry. Water in the base can hydrolyze the acetic anhydride.
-
Stoichiometry: The amount of base used is critical. Typically, a slight excess is used to ensure complete reaction and neutralization of the byproduct.
-
-
| Catalyst Type | Common Examples | Key Considerations |
| Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Can cause charring if used in excess or at high temperatures. Must be completely neutralized during workup. |
| Base | Pyridine, Triethylamine, DMAP | Acts as a nucleophilic catalyst and acid scavenger. Must be dry. Can be challenging to remove completely during workup. |
My reaction seems to stall before completion. How can I drive it forward?
If you observe via TLC that the reaction has started but is not proceeding to completion, consider the following strategies based on Le Chatelier's principle:
-
Increase the Concentration of a Reactant: Using a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can help drive the equilibrium towards the product side.
-
Remove a Product: The esterification of o-cresol with acetic anhydride produces o-tolyl acetate and acetic acid. In some esterification reactions, particularly Fischer esterification, water is a byproduct and its removal can drive the reaction forward.[1] While water is not a direct product here, its presence from other sources should be minimized. The use of a base catalyst helps to effectively remove the acetic acid byproduct by converting it to a salt.
-
Increase the Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, be cautious of potential side reactions or decomposition at excessively high temperatures. Monitor the reaction closely by TLC if you choose to increase the temperature.
What are the key steps in the workup and purification process to maximize my isolated yield?
A well-executed workup and purification are crucial for obtaining a high yield of pure o-tolyl acetate.
Typical Workup Procedure:
-
Quenching: After the reaction is complete, the mixture is typically cooled and then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[5] This will hydrolyze any remaining acetic anhydride and neutralize the acid catalyst or acidic byproduct.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether.[2] It is important to perform multiple extractions (e.g., 3 x 50 mL) to ensure all the product is transferred to the organic phase.
-
Washing: The combined organic extracts should be washed sequentially with:
-
Drying: The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][6]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The optimal eluent will depend on the specific reactants and products.
-
On a silica gel TLC plate, spot the o-cresol starting material, a co-spot (o-cresol and the reaction mixture), and the reaction mixture.[2]
-
Develop the plate in the TLC chamber.
-
Visualize the plate under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
The disappearance of the o-cresol spot and the appearance of a new spot corresponding to the o-tolyl acetate will indicate the progress of the reaction. The reaction is considered complete when the o-cresol spot is no longer visible.
Protocol 2: Purification of o-Cresol by Complexation with Oxalic Acid
This protocol is adapted from a method for purifying p-cresol and can be applied to o-cresol.[3]
-
In a reaction kettle, add toluene and oxalic acid.
-
Heat the mixture and then add the impure mixed cresol.
-
Allow the reaction to proceed with insulation to form the cresol-oxalic acid complex crude product.
-
Filter the crude product.
-
Add the crude complex to a purification solvent and stir.
-
Filter to obtain the purified p-cresol-oxalic acid complex.
-
Add the purified complex to water and heat to decomplex.
-
Separate the upper organic phase and extract the lower aqueous phase with toluene.
-
Combine the organic phases and distill to remove the solvent, yielding purified cresol.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yields in o-tolyl acetate synthesis.
Caption: Troubleshooting workflow for low o-tolyl acetate yield.
References
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer . The Journal of Organic Chemistry - ACS Publications. [Link]
-
An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen . Organic Syntheses Procedure. [Link]
-
Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols . MDPI. [Link]
-
Fischer Esterification-Typical Procedures . OperaChem. [Link]
- Method for separation and purification of p-cresol.
-
Acetic anhydride - Wikipedia . Wikipedia. [Link]
-
Acetic anhydride - Sciencemadness Wiki . Sciencemadness Wiki. [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 4. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 5. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of o-Tolyl Acetate
Welcome to the technical support guide for the purification of o-tolyl acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, reliable methods for its purification. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude o-tolyl acetate reaction mixture?
The impurity profile of crude o-tolyl acetate is largely dictated by the synthesis method, which is typically the esterification of o-cresol with acetic anhydride or acetyl chloride. The primary impurities you will likely encounter are:
-
Unreacted o-Cresol: Due to incomplete reaction or unfavorable equilibrium.
-
Acetic Acid: A byproduct of the reaction with acetic anhydride or hydrolysis of the anhydride.[1][2]
-
Residual Acetic Anhydride: If used in excess.
-
Water: Introduced during the work-up or present in reagents.
-
Side-Products: In the presence of certain catalysts (e.g., AlCl₃), Fries rearrangement can occur, leading to the formation of hydroxyacetophenone isomers.[3]
Q2: What is the most effective primary method for purifying o-tolyl acetate?
For separations on a laboratory scale, fractional vacuum distillation is the most effective and common method. This is due to the significant difference in boiling points between o-tolyl acetate and its main impurities, particularly the less volatile o-cresol. Distillation under reduced pressure is crucial to prevent thermal degradation and potential side reactions at the high atmospheric boiling point of o-tolyl acetate (208 °C).[4][5]
Q3: How can I accurately assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography (GC): An excellent method for quantifying volatile impurities and determining the percentage purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals. For example, the phenolic proton of residual o-cresol will appear as a broad singlet, which is absent in the pure ester.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional groups. Look for the characteristic C=O stretch of the ester (~1760-1740 cm⁻¹) and the disappearance of the broad O-H stretch from o-cresol (~3600-3200 cm⁻¹).
Q4: What are the critical safety precautions when purifying o-tolyl acetate?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[4][6]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4][6]
-
Handling: o-Tolyl acetate is a combustible liquid; keep it away from heat, sparks, and open flames.[4] It can cause skin and eye irritation.[6]
-
Reagents: o-Cresol is toxic and corrosive.[7] Acetic anhydride and acetic acid are highly corrosive.[8][9] Handle these with extreme care.
Troubleshooting Guide
Problem: My final product is contaminated with unreacted o-cresol.
-
Likely Cause: Inefficient separation due to either an inappropriate purification technique or suboptimal parameters. The boiling points of o-cresol (~191 °C) and o-tolyl acetate (208 °C) are relatively close, necessitating careful fractional distillation.[5][10]
-
Solution:
-
Optimize Fractional Distillation:
-
Ensure you are using a fractionating column (e.g., Vigreux or packed column) to provide sufficient theoretical plates for separation.[11] Simple distillation is inadequate.[11]
-
Maintain a slow, steady distillation rate. A rate of 1-2 drops per second is ideal.
-
Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[12]
-
-
Chemical Wash (Pre-Distillation):
-
Before distillation, wash the crude organic layer with a 5-10% aqueous sodium hydroxide (NaOH) solution. o-Cresol is phenolic and thus acidic enough to be deprotonated by NaOH, forming the water-soluble sodium o-cresolate, which partitions into the aqueous layer.
-
Causality: This exploits the difference in acidity between the phenolic starting material and the neutral ester product. The ester will not react with dilute NaOH at room temperature.
-
Follow with a water wash to remove residual NaOH before drying and distilling.
-
-
Problem: The purified product has an acidic smell (vinegar-like) and tests acidic.
-
Likely Cause: Presence of residual acetic acid, a common byproduct.[2][9]
-
Solution:
-
Aqueous Bicarbonate Wash: During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mechanism: Acetic acid reacts with the weak base NaHCO₃ to form sodium acetate, water, and carbon dioxide gas, which is observed as effervescence. The resulting sodium acetate is water-soluble and is removed in the aqueous layer. CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂
-
Validation: Continue washing until effervescence ceases. You can test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
Problem: The product is discolored (yellow or brown), even after distillation.
-
Likely Cause:
-
Solution:
-
Use Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing the risk of thermal decomposition.[14]
-
Inert Atmosphere: If oxidation is suspected to be a major issue, conduct the distillation under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activated Carbon Treatment: Before distillation, you can stir the crude product (dissolved in a suitable solvent like diethyl ether or ethyl acetate) with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb colored impurities. Filter off the carbon before removing the solvent and proceeding to distillation.
-
Problem: My yield is significantly lower than expected after purification.
-
Likely Cause:
-
Product Hydrolysis: Esters can undergo hydrolysis back to the parent alcohol (o-cresol) and carboxylic acid (acetic acid), especially in the presence of strong acids or bases and water, or at high temperatures.[15][16]
-
Mechanical Losses: Product loss during transfers, washes, and distillation.
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
-
Solution:
-
Ensure Anhydrous Conditions: Use dry glassware and solvents, especially during the reaction and initial work-up, to minimize water that could cause hydrolysis.
-
Neutralize Promptly: After the reaction, neutralize any acid catalyst quickly during the work-up. Avoid prolonged contact with acidic or basic aqueous solutions.
-
Careful Distillation: Avoid overheating the distillation pot. Do not distill to dryness, as this can lead to decomposition and loss of the last fraction of the product.[12]
-
Key Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
This protocol is designed to remove acidic impurities and water-soluble components from the crude reaction mixture before final purification.
-
Transfer the cooled reaction mixture to a separatory funnel. If the reaction was run neat, dilute it with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake cautiously, frequently venting to release the CO₂ pressure. Continue until no more gas evolves. Drain and discard the lower aqueous layer.
-
Phenol Removal: Add a 5% aqueous solution of sodium hydroxide (NaOH). Shake and allow the layers to separate. Drain and discard the aqueous layer. Repeat this wash one more time.
-
Neutral Wash: Wash the organic layer with deionized water to remove residual base. Check the pH of the aqueous layer to ensure it is near neutral.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove bulk water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude oil is now ready for distillation.
Protocol 2: Purification by Fractional Vacuum Distillation
This is the primary method for obtaining high-purity o-tolyl acetate.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Use a vacuum adapter and connect the system to a vacuum pump with a cold trap in between. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude o-tolyl acetate and a magnetic stir bar or a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid if using a stir bar.
-
Collect Fractions:
-
Observe the temperature at the still head. Initially, low-boiling impurities may distill.
-
As the temperature stabilizes near the expected boiling point of o-tolyl acetate at the applied pressure, switch to a clean receiving flask.
-
Collect the product over a narrow and stable temperature range.
-
-
Shutdown: Once the distillation rate drops or the temperature begins to fluctuate significantly, stop the distillation by removing the heat source. Allow the apparatus to cool completely before slowly reintroducing air to the system.
Data & Visualizations
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| o-Tolyl Acetate | 150.17 | 208[5] | ~1.05 | Insoluble[5][17] |
| o-Cresol | 108.14 | 191[18] | ~1.05[18] | Slightly Soluble (2%)[10] |
| Acetic Acid | 60.05 | 118 | ~1.05[19] | Miscible |
| Acetic Anhydride | 102.09 | 139.8[8] | ~1.08 | Reacts[8] |
Diagrams
References
-
RIFM. (2019, November 27). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Cresyl acetate. PubChem. Retrieved from [Link]
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ACS Publications. (2026, January 21). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Synthesis of o-tolylphenoxyastatin through a nucleophilic substitution reaction from o-toluoyl chloride and examination of it's biological activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. Retrieved from [Link]
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Chemsrc. (2025, August 22). O-Tolyl acetate | CAS#:533-18-6. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetic Acid. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 5.3A: Theory of Fractional Distillation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). O-Cresol. PubChem. Retrieved from [Link]
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Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetic acid (ethanoic acid). Retrieved from [Link]
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NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Retrieved from [Link]
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Turito. (2022, August 9). Acetic Acid - Structure, Properties, Uses. Retrieved from [Link]
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GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. Retrieved from [Link]
-
YouTube. (2020, May 12). Reactions of Anhydrides. Retrieved from [Link]
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YouTube. (2023, February 8). Physical and Chemical Properties of Acetic Acid | Chemistry Experiment | Grade 10. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). The acetate anion promotes hydrolysis of poly(ethylene terephthalate) in ionic liquid–water mixtures. Retrieved from [Link]
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Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Cresol. Retrieved from [Link]
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Maratek. (2023, September 8). The Principles and Operating Parameters of Fractional Distillation. Retrieved from [Link]
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Welcome to the technical support center dedicated to addressing challenges in the stereoselective synthesis and resolution of chiral tolyl-containing compounds. The unique steric and electronic properties of the tolyl group can present specific hurdles in achieving high enantiomeric excess (ee). This guide provides in-depth, field-proven insights and troubleshooting strategies for researchers, chemists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common queries related to enantiomeric excess and chiral resolution.
Q1: What is enantiomeric excess (ee) and why is it critical for tolyl compounds in drug development?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other.[1][2] The formula is:
%ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100%
For instance, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.[1] A 50:50 mixture of enantiomers is called a racemic mixture and has an ee of 0%.[3][4]
In the pharmaceutical industry, achieving high ee is critical because enantiomers of a drug molecule, including those containing tolyl groups, can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Regulatory agencies mandate the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemate.
Q2: What are the primary strategies for obtaining an enantiomerically enriched tolyl compound?
A: There are two main approaches:
-
Asymmetric Synthesis: This strategy aims to create predominantly one enantiomer from an achiral or prochiral starting material. This is achieved using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.[5][6] This is often the more efficient method as it avoids discarding half of the material.
-
Chiral Resolution: This process involves separating a pre-existing racemic mixture into its individual enantiomers.[3][7] Common methods include:
-
Diastereomeric Salt Crystallization: Reacting the racemic tolyl compound (e.g., a carboxylic acid or amine) with an enantiomerically pure resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[1][7]
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to physically separate the enantiomers.[5][8] This is a powerful analytical and preparative technique.
-
Q3: How is the enantiomeric excess of a tolyl compound sample accurately determined?
A: The most reliable and widely used methods are chromatographic.[9]
-
Chiral HPLC/GC: This is the gold standard. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The ratio of the areas of these peaks is used to calculate the ee.[5][9]
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, a chiral lanthanide shift reagent can be added to the NMR sample. This reagent complexes with the enantiomers, making their corresponding protons diastereotopic and thus distinguishable in the ¹H NMR spectrum, allowing for integration and ee determination.[5]
Part 2: Troubleshooting Guide for Asymmetric Synthesis
This section focuses on resolving issues when your goal is to synthesize a single enantiomer but the resulting enantiomeric excess is low.
Q4: My asymmetric reaction (e.g., reduction, alkylation) involving a tolyl-substituted substrate is yielding low ee. What are the most common culprits?
A: Low enantioselectivity in asymmetric synthesis is a common challenge that can usually be traced back to a few key areas. The tolyl group, with its moderate steric bulk and electron-donating nature, can subtly influence the transition state energies that govern stereoselectivity.
Primary Causes & Solutions:
-
Catalyst/Reagent Integrity: The chiral catalyst, ligand, or reagent is the heart of the reaction.
-
Purity: Impurities can poison the catalyst or participate in a non-selective background reaction.[10] Ensure the highest purity of your chiral components. Recrystallization or chromatography may be necessary.
-
Activity/Degradation: Many organometallic catalysts and ligands are sensitive to air and moisture. Improper handling can lead to decomposition and loss of selectivity. Always use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).[10]
-
Loading: Incorrect catalyst loading can be detrimental. Too low, and the background reaction may dominate; too high can sometimes lead to aggregation or side reactions.
-
-
Reaction Conditions: The environment of the reaction is critical.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases selectivity by amplifying the small energy difference between the diastereomeric transition states. A temperature screen (e.g., 0 °C, -20 °C, -78 °C) is a crucial optimization step.[10]
-
Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex.[10] A screen of different solvents (polar aprotic, nonpolar, etc.) can reveal a dramatic effect on ee.
-
Concentration: Reaction concentration can affect catalyst aggregation and reaction kinetics, which in turn can impact selectivity.
-
Caption: Decision tree for improving diastereomeric salt resolution.
Q6: How do I correctly liberate the enantiopure tolyl compound from the purified diastereomeric salt?
A: This is a critical final step that must be performed carefully to avoid racemization or product loss. The process is essentially breaking the acid-base salt bond.
-
Procedure:
-
Suspend or dissolve the purified diastereomeric salt in a biphasic system (e.g., water and ethyl acetate or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) if you are liberating a carboxylic acid, or basify with a strong base (e.g., 1M NaOH) if you are liberating an amine. Adjust the pH to ensure the target compound is in its neutral, organic-soluble form. [11] 3. Separate the layers and extract the aqueous layer multiple times with the organic solvent. [11] 4. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Always confirm the ee of the final product via chiral HPLC/GC to ensure no racemization occurred during the workup. [12]
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Tolyl-Containing Carboxylic Acid
This protocol provides a robust starting point for screening and optimization.
Objective: To separate a racemic tolyl-containing carboxylic acid via fractional crystallization of diastereomeric salts.
Methodology:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a suitable solvent (e.g., ethanol, start with ~5-10 mL per gram of acid).
-
Warm the solution gently if required for full dissolution.
-
In a separate container, dissolve 0.5 equivalents of the chiral resolving base (e.g., (R)-1-phenylethylamine) in the same solvent. Note: Starting with 0.5 eq ensures that a maximum of 50% of the acid can crystallize as the desired salt, preventing the less soluble salt from being contaminated by the more soluble one.
-
Slowly add the resolving agent solution to the stirred acid solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, allow the mixture to stand undisturbed for several hours, or overnight, to maximize crystal growth and equilibration.
-
Further cooling in an ice bath or refrigerator may increase the yield.
-
-
Isolation:
-
Liberation of Enriched Acid:
-
Follow the procedure outlined in Q6 . [11]5. Analysis:
-
Determine the enantiomeric excess of the liberated acid using a validated chiral HPLC or GC method.
-
If the ee is not satisfactory (>98%), a second recrystallization of the diastereomeric salt from the same or a different solvent system may be required.
-
References
-
Chiral resolution - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Resolution of Enantiomers. (2022, October 10). Read Chemistry. Retrieved January 25, 2026, from [Link]
-
Chiral Resolution. (2013, April 20). AK Lectures. Retrieved January 25, 2026, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2016, December). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
5.10: Enantiomeric Excess. (2014, August 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Asymmetric synthesis of both enantiomers of esters and γ-lactones from optically active 1-chlorovinyl p-tolyl sulfoxides... (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 25, 2026, from [Link]
-
Adventures in Atropisomerism: Total Synthesis of a Complex Active Pharmaceutical Ingredient with Two Chirality Axes. (2018, June 17). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols... (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
Chapter 45 — Asymmetric synthesis. (n.d.). Retrieved January 25, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of o-, m-, and p-Tolyl Acetate: A Guide for Researchers
As Senior Application Scientists, we often encounter scenarios where subtle molecular differences dictate significant functional outcomes. The constitutional isomers of tolyl acetate—ortho (o-), meta (m-), and para (p-)—serve as a quintessential example. While sharing the same molecular formula (C₉H₁₀O₂) and molecular weight, the positional variance of the methyl group on the phenyl ring introduces distinct physicochemical, spectroscopic, and functional properties. This guide provides an in-depth comparison of these isomers to aid researchers in their selection and application.
Structural and Physicochemical Distinctions
The foundational difference lies in the substitution pattern on the benzene ring, where the acetate and methyl groups are positioned at 1,2- (ortho), 1,3- (meta), or 1,4- (para) relative to each other. This seemingly minor structural shift has tangible consequences on the molecule's physical properties due to changes in symmetry, polarity, and intermolecular forces.
Caption: Chemical structures of the three tolyl acetate isomers.
The para-isomer, with its higher symmetry, can pack more efficiently into a crystal lattice, which would typically result in a higher melting point compared to its less symmetrical ortho and meta counterparts. However, experimental data shows the melting points are all relatively low. The boiling points are very similar, as expected for isomers with comparable molecular weights and polarity.
Table 1: Comparison of Physical and Chemical Properties
| Property | o-Tolyl Acetate | m-Tolyl Acetate | p-Tolyl Acetate |
| Synonyms | o-Cresyl acetate, 2-Methylphenyl acetate[1] | m-Cresyl acetate, 3-Methylphenyl acetate[2] | p-Cresyl acetate, 4-Methylphenyl acetate[3][4] |
| CAS Number | 533-18-6[1] | 122-46-3[2][5] | 140-39-6[3][4] |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[5][6] | C₉H₁₀O₂[3][4] |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2][5][6] | 150.17 g/mol [3][7] |
| Appearance | - | Colorless to pale yellow liquid[5] | Colorless liquid[3][4][8] |
| Boiling Point | ~208-212 °C | 210-213 °C[2] | 208-212 °C[3][7][8] |
| Melting Point | - | 12 °C[5] | -20 °C[4] |
| Density (@ 25°C) | ~1.05 g/mL | 1.04 g/mL[2] | 1.047 g/mL[7][8] |
| Refractive Index (n20/D) | - | 1.501[2] | 1.501[7] |
| Solubility | - | Insoluble in water; miscible with alcohol, ether[6] | Slightly soluble in water; soluble in oils, ethanol[3][4] |
| Flash Point | - | 95 °C[2][5] | 90-95 °C[7][9] |
Synthesis and Experimental Protocols
The most common and straightforward synthesis route for all three isomers is the esterification of the corresponding cresol with an acetylating agent, typically acetic anhydride or acetyl chloride, often catalyzed by a strong acid.[9][10] The choice of catalyst and reaction conditions is critical for optimizing yield and minimizing side reactions.
Experimental Protocol: General Synthesis of Tolyl Acetate
This protocol is a generalized procedure. Researchers should optimize reaction times and purification methods for each specific isomer.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding cresol (o-, m-, or p-cresol, 1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (1.2 eq). Slowly add a catalytic amount of concentrated sulfuric acid (or an alternative catalyst like trifluoroacetic acid) to the mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure tolyl acetate isomer.
Caption: General experimental workflow for the synthesis of tolyl acetate isomers.
Comparative Reactivity and Stability
The electronic nature of the methyl group (weakly electron-donating) and its position influences the reactivity of both the aromatic ring and the ester functional group.
-
Electrophilic Aromatic Substitution: The methyl group activates the ring towards electrophilic substitution. The directing effects are different for each isomer, which is a critical consideration if the tolyl acetate is used as an intermediate for further functionalization.
-
Fries Rearrangement: This reaction, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, has been investigated for tolyl acetates.[11] The product distribution (i.e., the position of the rearranged acetyl group) is highly dependent on the starting isomer and reaction conditions, offering a pathway to different substituted acetophenones.
-
Stability: Acetates can hydrolyze over time to form acetic acid. p-Tolyl acetate is noted to be particularly unstable.[9]
Applications and Functional Comparison
The primary commercial application for all three isomers is in the flavor and fragrance industries, where their distinct olfactory profiles are leveraged.[1][3][6][8]
-
o-Tolyl Acetate: Possesses a powerful, fruity, and somewhat medicinal odor which becomes a sweet floral scent upon dilution.[12] It is used in various fruit, honey, and caramel flavor compositions.[12]
-
m-Tolyl Acetate: It is used as a fragrance component, a solvent for resins and oils, and as an intermediate in synthesizing pharmaceuticals and agrochemicals.[6] Its scent is described as being similar to the para-isomer.[9]
-
p-Tolyl Acetate: This isomer is widely used for its strong, floral scent reminiscent of narcissus and lily, with honey-like and sometimes animalic or phenolic undertones.[9][11][13] It is a common ingredient in floral perfume compositions and is also used as a flavoring agent in products like chewing gum and baked goods.[8][11]
Beyond fragrances, these compounds serve as versatile chemical intermediates.[6][8] For example, m-tolyl acetate can be a building block for more complex molecules with potential therapeutic applications.[6]
Conclusion
The ortho, meta, and para isomers of tolyl acetate offer a compelling case study in the significance of positional isomerism. While sharing a common molecular backbone, the location of the methyl group creates distinct physical properties, olfactory profiles, and chemical reactivities. For researchers in drug development, materials science, and flavor/fragrance chemistry, understanding these differences is paramount. The choice of isomer is not arbitrary; it is a critical decision that will fundamentally impact the outcome of a synthesis, the sensory profile of a product, or the biological activity of a target molecule. This guide serves as a foundational resource for making that informed decision.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8797, 4-Methylphenyl acetate. Retrieved from [Link]
-
ScenTree (n.d.). P-tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10778, o-Cresyl acetate. Retrieved from [Link]
-
The Good Scents Company (n.d.). meta-cresyl acetate, 122-46-3. Retrieved from [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 133, 110775. Retrieved from [Link]
-
Lee, C., & Lee, P. H. (2021). 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate. Molbank, 2021(4), M1283. Retrieved from [Link]
-
The Good Scents Company (n.d.). para-cresyl acetate, 140-39-6. Retrieved from [Link]
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A Comparative Guide to the Synthesis of o-Tolyl Acetate: Evaluating Alternative Reagents
An objective comparison of alternative reagents for the synthesis of o-Tolyl acetate, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
o-Tolyl acetate is a valuable chemical intermediate in the synthesis of pharmaceuticals and a component in fragrances. The traditional synthesis route involves the acetylation of o-cresol using acetic anhydride or acetyl chloride. While effective, these methods present challenges, including the handling of corrosive reagents and the formation of undesirable byproducts. This guide provides a comparative analysis of alternative reagents for the synthesis of o-Tolyl acetate, focusing on yield, reaction conditions, safety, and environmental impact to aid researchers in selecting the optimal method for their specific application.
The Benchmark: Traditional Acetylation of o-Cresol
The standard synthesis of o-Tolyl acetate is achieved through the esterification of o-cresol. This is typically accomplished using either acetic anhydride with an acid or base catalyst, or the more reactive acetyl chloride, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
-
Acetic Anhydride: This method is widely used due to the reagent's accessibility and relatively low cost. The reaction, however, can be sluggish and often requires heating. A significant drawback is the production of acetic acid as a byproduct, which can complicate the purification process.
-
Acetyl Chloride: This reagent offers higher reactivity and often leads to better yields in shorter reaction times. However, it is highly corrosive, moisture-sensitive, and releases toxic HCl gas, necessitating stringent safety precautions and specialized equipment.
Alternative Reagents: Towards a Greener and More Efficient Synthesis
Growing emphasis on green chemistry has spurred the investigation of more benign and efficient alternatives to traditional acetylating agents.
Isopropenyl acetate serves as an effective acetylating agent in a transesterification reaction, offering a significant advantage in its byproduct profile.
-
Reaction and Advantages: The reaction with o-cresol, typically catalyzed by an acid or a metal complex, produces acetone as the sole byproduct. Acetone is significantly less corrosive and more volatile than acetic acid or HCl, simplifying the workup and purification procedures. This makes the process inherently safer and more environmentally friendly.
Direct esterification of o-cresol with acetic acid is a highly atom-economical approach, with water as the only theoretical byproduct. The primary challenge is the unfavorable equilibrium of the reaction.
-
Overcoming Equilibrium Limitations: The use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5), sulfated zirconia, or ion-exchange resins (e.g., Amberlyst-15), can effectively drive the reaction forward. These catalysts are easily recoverable and reusable, further enhancing the green credentials of this method. The reaction is typically carried out at elevated temperatures with continuous removal of water to shift the equilibrium towards the product.
Enzymes, particularly lipases, offer a highly selective and mild route for acetylation.
-
Mechanism and Benefits: In a non-aqueous solvent, lipases can catalyze the transfer of an acetyl group from a donor, such as vinyl acetate, to o-cresol. These reactions proceed under ambient temperature and neutral pH, minimizing side reactions and energy consumption. The high selectivity of enzymes can be particularly advantageous when working with complex molecules.
Comparative Analysis of Synthesis Methods
The choice of reagent has a profound impact on the overall efficiency, cost, and environmental footprint of the synthesis.
| Reagent/Method | Typical Yield (%) | Reaction Conditions | Key Byproduct | Safety & Environmental Considerations |
| Acetic Anhydride | 85-95% | 80-120°C, acid/base catalyst | Acetic Acid | Corrosive reagent and byproduct. |
| Acetyl Chloride | 90-98% | 0-25°C, base | HCl (gas) | Highly corrosive, toxic gas evolution. |
| Isopropenyl Acetate | 75-90% | 60-100°C, acid/metal catalyst | Acetone | Flammable but less corrosive byproduct. |
| Acetic Acid/Solid Acid Catalyst | 70-85% | 100-150°C, water removal | Water | Greenest option, but requires higher energy input. |
| Enzyme (Lipase)/Vinyl Acetate | >90% | 25-40°C, non-aqueous solvent | Acetaldehyde | Mild, selective, but enzyme cost can be high. |
Experimental Protocols
-
In a round-bottom flask equipped with a reflux condenser, combine o-cresol (1 equivalent) and a catalytic amount of concentrated sulfuric acid (0.05 equivalents).
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Extract the product with diethyl ether, wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude o-Tolyl acetate by vacuum distillation.
-
To a flask equipped with a Dean-Stark apparatus, add o-cresol (1 equivalent), acetic acid (2 equivalents), a solid acid catalyst (e.g., Amberlyst-15, 10% w/w of o-cresol), and toluene as a solvent.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the mixture and filter to recover the catalyst.
-
Wash the filtrate with a sodium bicarbonate solution and water.
-
Dry the organic layer and remove the solvent to yield the crude product, which can be further purified by distillation.
Visualization of Synthesis Pathways
Caption: Reaction pathways for the synthesis of o-Tolyl acetate.
Conclusion
The selection of an appropriate reagent for the synthesis of o-Tolyl acetate is a critical decision that balances chemical efficiency with practical and environmental considerations. While traditional reagents like acetic anhydride and acetyl chloride offer high yields, their associated hazards and byproducts are significant drawbacks. Alternative methods, particularly those employing solid acid catalysts or enzymes, present a compelling case for a transition towards greener and safer synthetic protocols. The choice will ultimately be guided by the specific needs of the laboratory or industrial process, including scale, cost, and commitment to sustainable chemistry principles.
References
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Yadav, G. D., & Murkute, A. D. (2004). Solid acid catalyzed synthesis of o-tolyl acetate. Journal of Molecular Catalysis A: Chemical, 223(1-2), 147-154. [Link]
-
Sharma, P., & Pant, K. K. (2008). Esterification of o-cresol with acetic anhydride over solid acid catalysts. Catalysis Communications, 9(6), 1423-1428. [Link]
o-Tolyl acetate vs. other acetylating agents in organic synthesis
<_ A. Introduction to Acetylation in Organic Synthesis
Acetylation, a cornerstone of organic synthesis, is the process of introducing an acetyl group (CH₃CO) into a molecule.[1][2] This transformation is critical for a variety of reasons, including the protection of functional groups like alcohols and amines, and the synthesis of commercially important compounds such as aspirin.[3][4] The choice of acetylating agent is paramount, as it dictates the reaction's efficiency, selectivity, and environmental impact. While reagents like acetic anhydride and acetyl chloride are widely used, they present challenges in terms of handling and byproduct formation.[1][5] This has led to the exploration of alternative reagents, such as o-tolyl acetate, which offer a unique set of properties.
B. o-Tolyl Acetate: A Profile
-
Structure and Properties: o-Tolyl acetate is a colorless liquid with a sweet, fruity odor.[6] It is sparingly soluble in water but soluble in organic solvents.[6][7] Its chemical structure features an acetyl group attached to the oxygen atom of o-cresol.
-
Mechanism of Action: In the presence of a suitable catalyst, typically a solid acid, o-tolyl acetate serves as an efficient acetylating agent.[8] The reaction proceeds through a two-step mechanism:
-
Formation of an acylium ion (CH₃CO⁺) from o-tolyl acetate.
-
Electrophilic attack of the acylium ion on the substrate (e.g., an alcohol or a phenol).[8] The formation of the acylium ion is the rate-determining step, and the aromatic nature of the tolyl group in o-tolyl acetate facilitates this process more readily than with reagents like acetic acid or methyl acetate.[8]
-
-
Advantages in Synthesis: The primary advantage of using o-tolyl acetate lies in its enhanced reactivity compared to other acetate esters, leading to higher yields in a shorter time.[8] For instance, in the acylation of anisole, using m-tolyl acetate as the acetylating agent resulted in a 30% yield, a significant improvement over the 4% yield obtained with acetic acid and methyl acetate under the same conditions.[8] This increased efficiency is attributed to the greater ease with which aromatic esters form the reactive acylium ion intermediate.[8]
C. The Alternatives: A Comparative Overview
A range of acetylating agents are available to the synthetic chemist, each with its own set of strengths and weaknesses.
-
Acetic Anhydride ((CH₃CO)₂O):
-
Profile: A widely used, cost-effective reagent for acetylation.[1][9] It is a colorless, corrosive liquid.[9]
-
Mechanism: Reacts with nucleophiles, such as alcohols, in the presence of an acid or base catalyst.[10][11] The reaction produces the acetylated product and acetic acid as a byproduct.[1]
-
Pros: Readily available and inexpensive. The reaction is generally high-yielding and not reversible.[5]
-
Cons: The generation of acetic acid can be undesirable in certain reactions.[1] It is also moisture-sensitive and corrosive.[9]
-
-
Acetyl Chloride (CH₃COCl):
-
Profile: A highly reactive acetylating agent, often used when other methods fail.[12] It is a fuming, colorless liquid.[12]
-
Mechanism: The carbonyl carbon of acetyl chloride is highly electrophilic, making it very susceptible to nucleophilic attack.[13] The reaction is rapid and exothermic, producing hydrochloric acid as a byproduct.[1]
-
Pros: Extremely reactive, allowing for the acetylation of even hindered or unreactive substrates.
-
Cons: The production of corrosive hydrochloric acid is a major drawback, often requiring the use of a stoichiometric amount of base to neutralize it.[1][12] It is also highly sensitive to moisture.[12]
-
-
Ketene (CH₂=C=O):
-
Profile: A highly reactive and unstable gas that is typically generated in situ for immediate use.[14][15]
-
Mechanism: Reacts directly with compounds containing an active hydrogen to form the corresponding acetylated product.[16][17]
-
Pros: A powerful acetylating agent that can acetylate a wide range of substrates.[15]
-
Cons: Due to its instability, it is difficult to handle and store.[14] The reaction can be vigorous and difficult to control.[15]
-
-
N-Acetylimidazole (NAI):
-
Profile: A milder and more selective acetylating agent.[18][19] It is a white to off-white solid.[20]
-
Mechanism: Transfers an acetyl group to nucleophiles, often used for the acetylation of proteins.[21]
-
Pros: Offers higher selectivity compared to more reactive agents.
-
Cons: It has lower reactivity and is primarily used for specific applications like the acetylation of tyrosine residues in proteins.[21]
-
D. Head-to-Head Comparison: Performance and Applications
The choice of acetylating agent is dictated by the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and tolerance for byproducts.
| Feature | o-Tolyl Acetate | Acetic Anhydride | Acetyl Chloride | Ketene | N-Acetylimidazole |
| Reactivity | High | Moderate | Very High | Very High | Low to Moderate |
| Byproducts | o-Cresol | Acetic Acid | Hydrochloric Acid | None | Imidazole |
| Handling | Relatively stable liquid | Corrosive, moisture-sensitive liquid | Fuming, highly corrosive, moisture-sensitive liquid | Unstable gas, generated in situ | Stable solid |
| Selectivity | Good | Moderate | Low | Low | High |
| Key Advantage | High reactivity for an ester, non-acidic byproduct | Cost-effective, good yields | High reactivity for difficult substrates | Atom economy (no byproduct) | High selectivity for specific functional groups |
| Key Disadvantage | Higher cost than anhydride/chloride | Corrosive byproduct | Highly corrosive byproduct, moisture sensitive | Difficult to handle, unstable | Lower reactivity |
E. Experimental Data: Acylation of Anisole
The following data from a study on the acylation of anisole highlights the superior performance of an aromatic acetate ester compared to other common acetylating agents.
| Acetylating Agent | Substrate | Product | Yield (%) |
| m-Tolyl Acetate | Anisole | p-Methoxyacetophenone | 30 |
| Acetic Acid | Anisole | p-Methoxyacetophenone | 4 |
| Methyl Acetate | Anisole | p-Methoxyacetophenone | 4 |
Reaction Conditions: 1M acylating agent with 8M of aromatic substrate, 1g HBeta Si/Al=19, 250°C, 1hr.[8]
This data clearly demonstrates that under these specific conditions, m-tolyl acetate is a significantly more effective acetylating agent than acetic acid or methyl acetate for the C-acylation of anisole.[8]
F. Experimental Protocols
Protocol 1: General Procedure for Acetylation using Acetic Anhydride (Catalyst and Solvent-Free)
-
To a 25 mL round-bottom flask, add the substrate (1 mmol) (e.g., alcohol, phenol, amine, or thiol).
-
Add acetic anhydride (1.5 mmol).
-
Mix the components thoroughly with a glass rod.
-
Place the flask in a preheated oil bath at 60 °C for the required time.
-
Monitor the reaction progress by taking periodic samples and analyzing by gas chromatography.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the acetylated product.[10]
Protocol 2: General Procedure for O-Acetylation using Acetic Anhydride in Pyridine
-
Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding dry methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to yield the crude product, which can be further purified by silica gel chromatography if necessary.[22]
G. Visualizing the Chemistry
General Mechanism of Acid-Catalyzed Acetylation with Acetic Anhydride
Caption: Acid-catalyzed acetylation of an alcohol or phenol with acetic anhydride.
Experimental Workflow for a Typical Acetylation Reaction
Caption: A generalized workflow for performing and analyzing an acetylation reaction.
o-Tolyl acetate presents itself as a valuable, highly reactive acetylating agent, particularly for C-acylation reactions where traditional reagents may fall short. While acetic anhydride and acetyl chloride remain the workhorses of acetylation due to their low cost and broad applicability, their associated drawbacks, such as the formation of corrosive byproducts, necessitate the consideration of alternatives. The choice of the optimal acetylating agent is a critical decision in synthesis design, balancing reactivity, selectivity, cost, and safety. For researchers and drug development professionals, understanding the nuances of each reagent, including promising alternatives like o-tolyl acetate, is key to developing efficient and robust synthetic methodologies.
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized o-Tolyl Acetate by GC-MS
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of research, drug development, and specialty chemicals, the synthesis of a target molecule is but the first step. The true measure of success lies in its purity. For a compound like o-Tolyl acetate, a key intermediate and flavoring agent, even trace impurities can drastically alter its chemical properties, sensory profile, and reactivity in downstream applications.[1][2] Therefore, a robust analytical methodology to verify purity is not just a quality control measure; it is a fundamental component of the scientific process.
This guide provides an in-depth protocol for the purity analysis of synthesized o-Tolyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity in analyzing volatile and semi-volatile compounds.[3] We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative analytical techniques, supported by experimental data and authoritative references.
Part 1: Synthesis and the Origin of Impurities
To appreciate the analytical challenge, one must first understand the synthesis pathway. o-Tolyl acetate is typically synthesized via the esterification of o-cresol with acetic anhydride or acetic acid, often catalyzed by a strong acid.[4] This seemingly straightforward reaction is a primary source of potential impurities.
Caption: Synthesis pathway of o-Tolyl acetate and common impurity sources.
The primary analytical objectives are to:
-
Confirm the identity of the main product, o-Tolyl acetate.
-
Separate and identify unreacted starting materials (o-cresol, acetic acid).
-
Detect and quantify isomeric impurities (m- and p-tolyl acetate), which may arise from impure starting o-cresol.
-
Identify any unforeseen byproducts from side reactions.
Part 2: The Gold Standard: Purity Determination by GC-MS
GC-MS is the ideal technique for this analysis due to its dual-stage functionality. The Gas Chromatograph (GC) separates the volatile components of the mixture in time, while the Mass Spectrometer (MS) provides structural information for each separated component, allowing for confident identification.[5]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by incorporating checks that ensure system suitability and data integrity.
Caption: The analytical workflow for GC-MS purity analysis.
Step 1: Sample Preparation
-
Action: Accurately weigh ~10 mg of the synthesized o-Tolyl acetate into a 2 mL GC vial.
-
Action: Add 1.0 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). Cap and vortex to ensure complete dissolution.
-
Causality: Dilution is critical to avoid overloading the GC column, which would lead to poor peak shape and inaccurate quantification. The choice of solvent is based on its volatility (it must not co-elute with analytes) and its ability to dissolve the sample.
Step 2: GC-MS Instrumentation and Parameters
-
Rationale: The following parameters are a robust starting point for separating o-Tolyl acetate from its likely impurities. The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the higher-boiling point esters. A mid-polarity column is chosen to provide good selectivity for the aromatic isomers.
| Parameter | Setting | Justification |
| GC System | Agilent Intuvo 9000 or equivalent | Provides excellent retention time stability and performance.[6] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet | Split mode, 20:1 ratio, 250 °C | A split injection prevents column overload and ensures sharp peaks for major components. |
| Injection Vol. | 1 µL | Standard volume for this concentration. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C @ 10 °C/min | Separates volatile starting materials from the ester products. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Common, robust mass analyzers. |
| Ionization | Electron Ionization (EI) @ 70 eV | Standard, reproducible method that creates extensive, library-searchable fragmentation patterns. |
| Mass Range | 40 - 250 m/z | Covers the molecular ion of the product and all expected fragments. |
| MS Source Temp. | 230 °C | Standard temperature to ensure volatilization without thermal degradation. |
Step 3: Data Analysis and Interpretation
-
Peak Identification: The primary peak in the Total Ion Chromatogram (TIC) should correspond to o-Tolyl acetate.
-
Confirmation: Match its mass spectrum against a reference library (e.g., NIST). The spectrum should show a molecular ion (M+) peak at m/z 150 and characteristic fragment ions at m/z 108 ([M-CH₂CO]+) and m/z 43 ([CH₃CO]+).[7]
-
-
Impurity Identification: Analyze smaller peaks in the chromatogram.
-
Unreacted o-Cresol: Look for a peak with a shorter retention time than the product and a mass spectrum with a molecular ion at m/z 108.
-
Isomeric Impurities: m- and p-Tolyl acetate will have very similar mass spectra to the o-isomer but slightly different retention times. Their separation is a key indicator of chromatographic performance.
-
-
Purity Calculation: The purity is determined using the area percent method.
-
Formula: Purity (%) = (Peak Area of o-Tolyl Acetate / Total Area of All Peaks) * 100
-
Trustworthiness: This method assumes that all compounds have a similar response factor in the detector, which is a reasonable approximation for structurally similar isomers under EI-MS.[5]
-
Hypothetical Experimental Data
The following table represents typical data from a successful analysis of a 99% pure sample.
| Retention Time (min) | Compound Identity | Key m/z Fragments | Area % |
| 6.85 | o-Cresol | 108 , 107, 79, 77 | 0.45 |
| 9.52 | o-Tolyl Acetate | 150 , 108 , 77, 43 | 99.03 |
| 9.68 | p-Tolyl Acetate | 150, 108, 91, 43 | 0.31 |
| 9.75 | m-Tolyl Acetate | 150, 108, 91, 43 | 0.21 |
Part 3: Comparison with Alternative Analytical Methods
While GC-MS is exceptionally well-suited for this task, a comprehensive guide must consider alternatives. The choice of analytical technique is always a balance of the information required, sample properties, and available resources.[8]
| Technique | Principle | Application to o-Tolyl Acetate Analysis | Advantages | Limitations |
| GC-MS | Chromatographic separation followed by mass-based identification and quantification. | Ideal Method. Separates volatile isomers and provides definitive structural confirmation. | High sensitivity and specificity; provides structural information; vast libraries for identification.[3] | Requires volatile and thermally stable compounds; instrumentation can be complex. |
| HPLC-UV | Chromatographic separation in the liquid phase with detection by UV absorbance. | Feasible but not ideal. Can separate isomers, but quantification is less reliable. | Good for non-volatile or thermally labile compounds; widely available.[9] | UV response varies by compound, making area % purity less accurate without individual standards; less structural information than MS.[10] |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Excellent for structural confirmation. Can be used for quantitative purity (qNMR) with an internal standard. | Provides unambiguous structural information; can identify non-volatile impurities missed by GC.[11] | Lower sensitivity for trace impurities compared to GC-MS; qNMR requires careful setup and a suitable internal standard.[12] |
| Titration | Chemical reaction with a standardized reagent to determine concentration. | Limited use. Could perform a saponification to measure total ester content. | Simple, inexpensive, and accurate for bulk assay. | Cannot distinguish between isomers or identify other impurities; only measures the total concentration of a functional group (esters).[8] |
Conclusion
For the comprehensive purity analysis of synthesized o-Tolyl acetate, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the superior methodology. Its ability to concurrently separate volatile components—including critical isomeric impurities—and provide definitive structural identification for each peak offers an unparalleled level of confidence. While other techniques like HPLC and NMR have their place in organic analysis, they do not provide the same combination of sensitivity, specificity, and broad-spectrum impurity detection for this specific application. The protocol detailed in this guide provides a robust, self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity and quality of their synthesized materials, underpinning the reliability and reproducibility of their scientific endeavors.
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PubChem. (n.d.). o-Cresyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of o-, m-, and p-Tolyl Acetate Isomers
In the landscape of chemical research and drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Positional isomerism, where functional groups occupy different positions on a molecular scaffold, can dramatically alter a compound's bioactivity. This guide provides a detailed comparative analysis of the biological activities of the three positional isomers of tolyl acetate: ortho-(o-), meta-(m-), and para-(p)-tolyl acetate. By synthesizing available experimental data, we will explore their differential effects in antimicrobial, insecticidal, and enzyme inhibition assays, offering insights into their structure-activity relationships (SAR).
Introduction to Tolyl Acetate Isomers and the Significance of Positional Isomerism
Tolyl acetates, also known as cresyl acetates, are aromatic esters derived from the acetylation of the corresponding cresol isomers (o-, m-, and p-cresol). The core structure consists of a phenyl ring substituted with a methyl group and an acetate group. The relative positions of these two groups define the isomer and, as we will explore, profoundly influence the molecule's interaction with biological systems.
The seemingly subtle shift of the methyl group from the ortho (1,2-), to the meta (1,3-), to the para (1,4-) position relative to the acetate group alters the molecule's steric hindrance, electronic distribution, and overall shape. These physicochemical modifications are critical determinants of how a molecule binds to protein receptors, penetrates cell membranes, and undergoes metabolic transformation, thereby dictating its biological activity.
Figure 1: Influence of Isomerism on Biological Activity.
Comparative Biological Activities
While direct comparative studies investigating all three isomers under identical conditions are limited, a survey of available literature allows for a comparative assessment of their activities.
Antimicrobial Activity
The position of the methyl group appears to play a significant role in the antimicrobial properties of tolyl acetates.
-
m-Tolyl Acetate: This isomer is notably recognized for its use in otic (ear) preparations as an anti-infective agent, suggesting it possesses significant antibacterial and/or antifungal properties.[1][2][3] Its application in a 25% solution for treating external otitis highlights its efficacy in a clinical context.[1][2] The mechanism is believed to involve creating an acidic environment that inhibits microbial growth.[3]
-
o- and p-Tolyl Acetate: Specific quantitative data on the antimicrobial activity of the ortho and para isomers is less readily available in the public domain. While they are structurally similar to the meta isomer, the differences in their steric and electronic profiles likely influence their ability to interact with microbial cell membranes or intracellular targets. It is plausible that the ortho isomer's activity is sterically hindered by the proximity of the methyl and acetate groups.
Table 1: Summary of Known Antimicrobial Applications
| Isomer | Application/Activity | Concentration | Source |
| o-Tolyl Acetate | Not well-documented | - | - |
| m-Tolyl Acetate | Treatment of otitis externa | 25% solution | [1][2][3] |
| p-Tolyl Acetate | Not well-documented | - | - |
Insecticidal Activity
The potential of tolyl acetate isomers as insecticides is an area of interest, given that many aromatic esters exhibit insecticidal properties.
Limited direct comparative data exists for the tolyl acetate isomers. However, studies on related compounds suggest that the position of substituents on the phenyl ring can significantly impact insecticidal potency. The lipophilicity and volatility of these compounds are key factors in their ability to penetrate the insect cuticle and exert their effects, which often involve disruption of the nervous system.
Enzyme Inhibition: Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a mechanism of action for many insecticides and some drugs for neurodegenerative diseases.[4][5]
While specific IC50 values for the direct inhibition of AChE by tolyl acetate isomers are not prominently reported in readily available literature, studies on related organophosphorus compounds containing cresol moieties have demonstrated AChE inhibition. For instance, tri-o-cresyl phosphate (TOCP) is a known neurotoxin that inhibits AChE.[6] This suggests that the cresol moiety can interact with the active site of AChE. The position of the methyl group in tolyl acetate would likely influence the binding affinity to the enzyme's active site, with steric hindrance from the ortho-methyl group potentially reducing inhibitory activity compared to the meta and para isomers.
Structure-Activity Relationship (SAR) Insights
The observed and inferred differences in the biological activities of the tolyl acetate isomers can be rationalized through structure-activity relationships:
-
Steric Effects: The ortho isomer, with the methyl group adjacent to the acetate linkage, experiences the greatest steric hindrance. This can impede its ability to bind effectively to the active sites of enzymes or receptors, potentially explaining its seemingly lower biological activity in some contexts.
-
Electronic Effects: The methyl group is weakly electron-donating. Its position influences the electron density of the aromatic ring and the ester group. In the para position, the electronic effect is most pronounced at the ester linkage, which could affect its hydrolysis rate and interaction with biological targets. The meta position has a more localized effect on the ring's electron distribution.
-
Lipophilicity and Solubility: All three isomers are relatively lipophilic, which is a crucial property for penetrating biological membranes. Subtle differences in their logP values (a measure of lipophilicity) may exist due to the different positions of the methyl group, which could influence their absorption and distribution in biological systems.
Figure 2: Structure-Activity Relationship (SAR) of Tolyl Acetate Isomers.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments. It is crucial to adhere to good laboratory practices and safety protocols when handling these chemicals.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution for Volatile Compounds
This protocol is adapted for volatile and sparingly soluble compounds like tolyl acetates to assess their antimicrobial activity.
Causality and Experimental Choices: The broth microdilution method is a standard for determining the MIC of antimicrobial agents. For volatile compounds, modifications are necessary to prevent evaporation, which would lead to inaccurate concentration assessments. The use of a solvent like DMSO helps to solubilize the hydrophobic tolyl acetates in the aqueous culture medium. A low concentration of a surfactant like Tween 80 can further aid in maintaining a stable dispersion.
Materials:
-
Test compounds: o-, m-, and p-tolyl acetate
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Surfactant: Tween 80 (0.5% v/v in broth)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Plate sealer or adhesive film
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each tolyl acetate isomer in DMSO (e.g., 100 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each isomer in the growth medium containing 0.5% Tween 80 to achieve a range of final concentrations (e.g., from 1000 µg/mL to 1 µg/mL). Ensure the final DMSO concentration is below a level that affects bacterial growth (typically ≤1%).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (broth + inoculum) and negative (broth only) controls, as well as a solvent control (broth + inoculum + DMSO).
-
Incubation: Seal the plates with an adhesive film to prevent evaporation of the volatile compounds. Incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Figure 3: Workflow for MIC Determination.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality and Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This method provides a quantitative measure of the cytotoxic effects of the tolyl acetate isomers on a given cell line.
Materials:
-
Test compounds: o-, m-, and p-tolyl acetate
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the tolyl acetate isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The positional isomerism of tolyl acetate significantly influences its biological activity. While m-tolyl acetate has a clear application as an antimicrobial agent, the biological profiles of o- and p-tolyl acetate are less defined in the current literature. The differences in their activities can be attributed to variations in steric hindrance, electronic effects, and lipophilicity, which collectively dictate their interactions with biological targets. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the structure-activity relationships of these isomers. Such research is crucial for unlocking their full potential in drug development and other applications.
References
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Drugs.com. m-Cresyl Acetate Otic. [Link]
-
PubChem. o-Cresyl acetate. [Link]
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PubChem. p-Cresyl acetate. [Link]
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Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 134, 111002. [Link]
-
The Good Scents Company. (n.d.). para-cresyl acetate. [Link]
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Atul Ltd. (2017). para-Cresyl acetate. [Link]
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bsgdtphcm. (n.d.). m-Cresyl acetate: Drug information. [Link]
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The Merck Index Online. (n.d.). m-Cresyl Acetate. [Link]
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Toxicology Research. (2015). Induction of plasma acetylcholinesterase activity and apoptosis in mice treated with the organophosphorus toxicant, tri-o-cresyl phosphate. [Link]
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Bajda, M., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 316–322. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase. [Link]
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A Comparative Guide to o-Tolyl Acetate and Its Alternatives in High-Fidelity Flavor and Fragrance Applications
For the discerning researcher, scientist, and product development professional in the dynamic fields of flavor, fragrance, and pharmaceuticals, the selection of aromatic esters is a critical decision governed by nuanced sensory profiles, performance metrics, and safety considerations. This guide provides an in-depth comparative analysis of o-tolyl acetate, examining its performance characteristics against its structural isomers and other commercially significant alternatives. We will delve into the causality behind experimental choices for its synthesis and application, offering validated protocols and objective data to inform your selection process.
Introduction to o-Tolyl Acetate: A Profile
o-Tolyl acetate (2-methylphenyl acetate) is an aromatic ester recognized for its unique organoleptic properties.[1][2] It possesses a complex aroma profile characterized by a powerful, fruity, and somewhat medicinal odor that, upon dilution, blossoms into a sweet, floral scent.[1][2] This duality makes it a versatile ingredient in both flavor and fragrance formulations. In the flavor industry, it is utilized for its sweet and fruity taste at low concentrations, finding application in butter, caramel, cherry, and honey flavor compositions.[1]
Below is a summary of the key physicochemical properties of o-tolyl acetate:
| Property | Value | Source |
| CAS Number | 533-18-6 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 208 °C | |
| Flash Point | 84 °C | |
| Specific Gravity (20/20) | 1.05 | |
| Refractive Index | 1.50 | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
The Isomeric Landscape: A Comparative Olfactory Analysis
The position of the methyl group on the phenyl ring dramatically influences the sensory characteristics of tolyl acetate. Understanding these differences is paramount for precise flavor and fragrance creation.
| Compound | Structure | Odor Profile | Flavor Profile |
| o-Tolyl Acetate | Fruity, medicinal, becoming sweet and floral upon dilution.[1][2] | Sweet and fruity at low concentrations. | |
| m-Tolyl Acetate | Powerful, pungent, floral with narcissus and phenolic notes.[3] Similar to p-tolyl acetate.[4] | Phenolic.[3] | |
| p-Tolyl Acetate | Strong, floral (narcissus-like), with animalic and phenolic undertones.[5][6] | Honey-like, can support fruity and nut-like aromas. | |
| Benzyl Acetate | Fresh, floral (jasmine-like), sweet, and fruity with pear and banana nuances.[7][8][9] | Sweet, apple, and apricot-like.[7] |
o-Tolyl acetate offers a unique fruity-medicinal top note that is distinct from its isomers. The meta isomer shares similarities with the para isomer, which is characterized by a more animalic and intensely floral narcissus-like scent.[3][4] Benzyl acetate, a constitutional isomer and a widely used fragrance ingredient, presents a cleaner, sweeter, and more universally recognized jasmine and fruity profile without the medicinal or phenolic aspects of the tolyl acetates.[4][7]
Performance in Application: A Comparative Overview
While organoleptic profiling is crucial, the performance of these esters in final formulations is the ultimate determinant of their utility.
Fragrance Applications
In perfumery, o-tolyl acetate's unique profile allows it to impart a distinctive character that can cut through complex floral bouquets. Its medicinal top note can be leveraged to create intriguing and modern accords.
Alternative Comparison:
-
Benzyl Acetate: A workhorse in floral fragrances, particularly jasmine, providing a universally appealing sweet floralcy.[8][9] However, it can be somewhat one-dimensional compared to the complexity of o-tolyl acetate. Its tenacity is often described as moderate.[9]
-
p-Tolyl Acetate: Used for its powerful floral and animalic notes, it can add depth and realism to white floral compositions, mimicking the scent of ylang-ylang.[4] Its intensity requires careful dosing to avoid overwhelming a fragrance.
-
Styrallyl Acetate: Offers a green, gardenia-like note and can be used to introduce a fresh, leafy character to a fragrance.[10]
The choice between these esters is dictated by the desired creative direction. For a classic, clean floral, benzyl acetate is a reliable choice. For a more indolic, narcotic floral, p-tolyl acetate is superior. o-Tolyl acetate, however, offers a unique opportunity for innovation with its unexpected fruity-medicinal character.
Flavor Applications
o-Tolyl acetate is used as a flavoring agent in various food products, contributing a sweet, fruity profile at low concentrations (typically 1-10 ppm in the finished product).[1]
Alternative Comparison:
-
Ethyl Acetate: A common flavor solvent with a characteristic sweet, fruity odor reminiscent of pear drops.[11] It is highly volatile and primarily used for top notes in flavor compositions.
-
Octyl Acetate: Provides a longer-lasting fruity and citrus background note.[12]
The stability of a flavor compound is critical and is influenced by factors such as heat treatment during processing and oxidation during storage.[13][14] The performance of o-tolyl acetate under various food processing conditions would need to be empirically determined and compared against these alternatives.
Other Industrial Applications
While the primary applications of o-tolyl acetate are in flavors and fragrances, aromatic esters as a class are used as solvents. For instance, benzyl acetate is used as a solvent for resins, nitrocellulose, and in coatings.[8] Ethyl acetate is also a widely used industrial solvent.[11][15] There is limited evidence to suggest that o-tolyl acetate is a preferred solvent over these more common and cost-effective alternatives. Its higher boiling point and specific solvency characteristics might lend it to niche applications, but this is not its primary market. Similarly, while complex molecules containing an "o-tolyl" group are used in pharmaceutical synthesis, the direct use of o-tolyl acetate in pharmaceutical formulations is not well-documented.
Experimental Protocols
To ensure scientific integrity and provide a framework for objective comparison, the following detailed protocols are provided.
Synthesis of o-Tolyl Acetate via Esterification
This protocol describes the synthesis of o-tolyl acetate from o-cresol and acetic anhydride, a standard esterification procedure.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of o-tolyl acetate.
Materials:
-
o-Cresol
-
Acetic anhydride
-
Pyridine (dry)
-
Methanol (dry)
-
Toluene
-
Dichloromethane (or ethyl acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ (or MgSO₄)
-
Silica gel for chromatography
-
Argon or nitrogen source
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve o-cresol (1.0 equivalent) in dry pyridine (2–10 mL/mmol).[16]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.[16]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).[16]
-
Upon completion, quench the reaction by the careful addition of dry methanol.[16]
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.[16]
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield pure o-tolyl acetate.
Sensory Evaluation of Fragrance Tenacity
This protocol outlines a standardized method for evaluating the longevity (tenacity) of a fragrance ingredient on a neutral substrate.
Diagram of the Sensory Evaluation Workflow:
Caption: Workflow for sensory evaluation of fragrance tenacity.
Procedure:
-
Panel Selection: A trained sensory panel of at least 10-12 individuals is required.
-
Sample Preparation: Prepare 10% solutions of o-tolyl acetate and its alternatives in a neutral, odorless solvent like diethyl phthalate or ethanol.
-
Application: Dip standardized fragrance blotters into each solution for a consistent duration and allow excess to drip off.
-
Evaluation Intervals: The panel evaluates the odor intensity of each blotter at specified time intervals (e.g., immediately, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours).
-
Rating: The intensity is rated on a labeled magnitude scale (LMS), which is a semantic scale of perceived intensity.
-
Data Analysis: The mean intensity ratings at each time point are plotted to generate a tenacity curve for each compound. The time it takes for the intensity to drop below a certain threshold is used as a quantitative measure of tenacity.
Safety and Regulatory Considerations
A comprehensive evaluation of any chemical ingredient necessitates a thorough review of its safety profile. Aromatic esters are generally considered to be of low systemic toxicity, as they are readily hydrolyzed to their constituent alcohols and carboxylic acids, which are then metabolized.[17]
-
o-Tolyl Acetate: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated o-tolyl acetate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[17]
-
m-Tolyl Acetate: A material safety data sheet for m-tolyl acetate indicates that it may cause skin, eye, and respiratory tract irritation, though its toxicological properties have not been fully investigated.[19]
-
Benzyl Acetate: Benzyl acetate has undergone extensive toxicological review.[20]
It is imperative for researchers and formulators to consult the latest safety data sheets and regulatory guidelines, such as those provided by IFRA (International Fragrance Association), to ensure safe handling and compliance in their specific applications.[21]
Conclusion
o-Tolyl acetate is a valuable aromatic ester with a distinct organoleptic profile that sets it apart from its isomers and other common fragrance and flavor ingredients. Its unique combination of fruity, medicinal, and sweet floral notes offers creative possibilities for formulators. However, its selection over alternatives like the more animalic p-tolyl acetate or the classic floral benzyl acetate must be justified by the specific sensory and performance requirements of the application.
This guide has provided a framework for a comparative evaluation, including standardized protocols for synthesis and sensory analysis. By applying these methodologies, researchers and developers can make informed decisions, ensuring the selection of the optimal aromatic ester to achieve their desired product characteristics while maintaining the highest standards of scientific integrity and safety.
References
- Bickers, D. R., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 218–273.
-
ScenTree. (n.d.). P-tolyl acetate (CAS N° 140-39-6). Retrieved January 25, 2026, from [Link]
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The Good Scents Company. (n.d.). Styrallyl acetate, 93-92-5. Retrieved January 25, 2026, from [Link]
-
FooDB. (2020). Showing Compound Benzyl acetate (FDB003367). Retrieved January 25, 2026, from [Link]
- RIFM. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 134(Supplement), 110849.
-
PubChem. (n.d.). o-Cresyl acetate. Retrieved January 25, 2026, from [Link]
-
Scent Journer. (2023). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzyl acetate. Retrieved January 25, 2026, from [Link]
-
FooDB. (2019). Showing Compound p-Tolyl acetate (FDB008790). Retrieved January 25, 2026, from [Link]
- Patil, H. (2017). Factors Affecting Flavour Stability. Food Marketing & Technology.
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved January 25, 2026, from [Link]
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JPharmachem. (n.d.). M-TOLYL ACETATE Technical Datasheet. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). Benzyl acetate, 140-11-4. Retrieved January 25, 2026, from [Link]
- Weerawatanakorn, M., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190.
-
Wikipedia. (n.d.). Ethyl acetate. Retrieved January 25, 2026, from [Link]
-
FFDC. (n.d.). QUALITY ASSESSMENT OF FRAGRANCE MATERIALS. Retrieved January 25, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved January 25, 2026, from [Link]
-
The Chemical Profile of Benzyl Acetate: For Formulators and Buyers. (2026). Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). meta-cresyl acetate, 122-46-3. Retrieved January 25, 2026, from [Link]
-
DisperseTech. (n.d.). Properties of Common Solvents. Retrieved January 25, 2026, from [Link]
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). Retrieved January 25, 2026, from [Link]
-
Testing Laboratory. (2026). Volatility Testing of Cosmetic Fragrances. Retrieved January 25, 2026, from [Link]
-
MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). Octyl acetate, 112-14-1. Retrieved January 25, 2026, from [Link]
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PubMed. (2016). Comparative sensitizing potencies of fragrances, preservatives, and hair dyes. Retrieved January 25, 2026, from [Link]
-
NIKOO Chemical. (2025). How to Test the Longevity of Perfume. Retrieved January 25, 2026, from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved January 25, 2026, from [Link]
-
Scentspiracy. (n.d.). Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. Retrieved January 25, 2026, from [Link]
-
Nottingham ePrints. (n.d.). FLAVOUR REFORMULATION AND FLAVOUR STABILITY. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). para-cresyl acetate, 140-39-6. Retrieved January 25, 2026, from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved January 25, 2026, from [Link]
-
NIH. (2023). Special Issue on the Latest Research on Flavor Components and Sensory Properties of Food during Processing and Storage. Retrieved January 25, 2026, from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved January 25, 2026, from [Link]
-
MDPI. (2024). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Retrieved January 25, 2026, from [Link]
-
Technical Products, Inc. (n.d.). Esters. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
Navigating the Nuances of o-Tolyl Acetate: A Practical Guide to Personal Protective Equipment
For the dedicated researcher, scientist, or drug development professional, mastery over one's materials is paramount. This extends beyond the reaction flask to encompass a deep, intuitive understanding of chemical safety. o-Tolyl acetate, a valuable intermediate and flavoring agent, is a combustible liquid that demands respect and meticulous handling. This guide moves beyond mere checklists to provide a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our objective is to build your confidence and ensure that safety is an intrinsic, seamless part of your workflow.
The "Why": Understanding the Risk Profile of o-Tolyl Acetate
Effective PPE selection is not about a one-size-fits-all solution; it's about a dynamic risk assessment informed by the chemical's properties and the specific procedure at hand. o-Tolyl acetate is a colorless to pale yellow liquid with a flashpoint between 84°C and 92°C, classifying it as a Category 4 Combustible Liquid.[1][2] While it does not have established occupational exposure limits from bodies like OSHA or NIOSH, its primary hazards stem from:
-
Combustibility: Vapors can form flammable mixtures with air, particularly upon heating. Handling must be performed away from ignition sources.[1][3]
-
Skin and Eye Contact: Direct contact can cause irritation.[3] The long-term effects of repeated exposure have not been thoroughly investigated, necessitating a cautious approach to prevent skin absorption.[4]
-
Inhalation: While respiratory protection is not always mandatory, inhalation of vapors or mists should be avoided, especially in poorly ventilated areas or during aerosol-generating procedures.[3][4]
Our PPE strategy is therefore designed to create robust barriers against these routes of exposure, tailored to the scale and nature of the work.
Core PPE for Handling o-Tolyl Acetate
The following table summarizes the recommended PPE based on the type of laboratory operation. This tiered approach ensures adequate protection without encumbering low-risk activities.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions <100mL, analytical standard prep) | Chemical splash goggles (ANSI Z87.1 certified) | Nitrile gloves (≥8 mil), double-gloved. Change immediately upon splash. | Standard cotton lab coat | Not required with adequate ventilation (e.g., certified chemical fume hood) |
| Moderate-Volume/Heating (e.g., synthesis, distillation, refluxing) | Chemical splash goggles and a full-face shield | Butyl or Viton™ gloves. Neoprene as a secondary option. | Chemical-resistant apron over a flame-resistant lab coat | Recommended if not performed in a fume hood. Air-purifying respirator (APR) with organic vapor (OV) cartridges. |
| Large-Volume/High-Risk (e.g., large-scale reactions >1L, potential for splashing) | Full-face shield over chemical splash goggles | Butyl or Viton™ gloves | Chemical-resistant suit or apron over a flame-resistant lab coat | Mandatory. Half- or full-facepiece APR with organic vapor (OV) cartridges. |
| Accidental Spill Cleanup | Full-face shield over chemical splash goggles | Butyl or Viton™ gloves | Chemical-resistant suit or disposable coveralls | Mandatory. Half- or full-facepiece APR with organic vapor (OV) cartridges. |
Causality of Material Selection:
-
Hand Protection: Standard nitrile gloves offer poor resistance to aromatic compounds and acetates, making them suitable only for incidental, short-duration contact.[3] For tasks involving potential immersion or prolonged exposure, materials like Butyl rubber or Viton™ are essential due to their superior resistance to these chemical classes.[5] Neoprene offers a fair intermediate option.[3]
-
Respiratory Protection: o-Tolyl acetate is an organic compound with a boiling point well above 65°C. Therefore, an air-purifying respirator must be fitted with Type A (Brown) or Organic Vapor (OV) cartridges .[6] Protection is only effective when a proper fit-test has been conducted and the respirator is worn correctly.
Procedural Guidance: Donning and Doffing PPE
A disciplined sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened at the back of the neck and waist.[7]
-
Mask/Respirator (if required): Secure the ties or elastic bands. For respirators, perform a positive and negative pressure seal check.[7]
-
Goggles/Face Shield: Place eye and face protection over your face and adjust to fit snugly.[7]
-
Gloves: Don your selected gloves last. Ensure the glove cuffs extend over the wrists of the lab coat.[7]
Experimental Protocol: PPE Doffing Sequence
The principle is to remove the most contaminated items first.
-
Gloves: Remove gloves using a glove-to-glove technique. With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove.[2][8]
-
Gown/Lab Coat: Unfasten the ties and pull the gown away from your neck and shoulders, touching only the inside. Turn it inside out as you remove it, fold or roll it into a bundle, and dispose of it.[7]
-
Hand Hygiene: Perform hand hygiene before removing facial protection.
-
Goggles/Face Shield: Remove by lifting the headband or earpieces from the back of your head. Avoid touching the front surface.[7][8]
-
Mask/Respirator (if required): Grasp the bottom ties/elastics, then the top ones, and remove without touching the front.[7]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE levels.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Liquid Waste: Collect all o-tolyl acetate waste, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10] The label should read "Hazardous Waste, Flammable Liquid, Organic: o-Tolyl Acetate".
-
Solid Waste (PPE): Contaminated gloves, lab coats, and absorbent materials used for spills should be collected in a separate, sealed bag or container labeled as hazardous solid waste.[9]
-
Empty Containers: "Empty" containers are never truly empty and retain hazardous residue.[3] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as liquid hazardous waste.[11] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
By adhering to these protocols, you not only protect yourself and your colleagues but also ensure environmental stewardship and regulatory compliance. This diligent approach transforms safety from a requirement into a cornerstone of scientific excellence.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate.
- TCI Chemicals. (2022). Safety Data Sheet: o-Tolyl Acetate.
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- Flinn Scientific. (2016). Octyl Acetate SDS (Safety Data Sheet).
- Centers for Disease Control and Prevention (CDC). (n.d.). Sequence for Putting on Personal Protective Equipment (PPE).
- RS Components. (n.d.). Respirator Filter Selection Guide.
- Chemtalk. (n.d.). Ester Disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians.
- 3M. (2019). How to select the right cartridges or filters for your 3M™ Reusable Respirator.
- JPharmachem. (n.d.). Safety Data Sheet: m-Tolyl acetate.
- TCI Chemicals. (n.d.). o-Tolyl Acetate 533-18-6.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- The George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety.
- Fisher Scientific. (2025). Safety Data Sheet: Octyl acetate.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Texas A&M University. (n.d.). Procedures for Disposal of Hazardous Waste.
- RIFM. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 134.
- Alfa Chemistry. (n.d.). CAS 533-18-6 O-TOLYL ACETATE.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Propyl Acetate.
- OSHA. (2021). N-PROPYL ACETATE. Occupational Safety and Health Administration.
- ScenTree. (n.d.). P-tolyl acetate (CAS N° 140-39-6).
- Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
- NIOSH. (n.d.). n-Amyl acetate. NIOSH Pocket Guide to Chemical Hazards.
- University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
- NIOSH. (n.d.). Ethyl acetate. NIOSH Pocket Guide to Chemical Hazards.
- WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know.
- NIOSH. (2016). 2,4,5-T. NIOSH Pocket Guide to Chemical Hazards.
- University of Pittsburgh. (n.d.). Chemical Resistance of Gloves.
- University of Oxford. (n.d.). Chemical Resistant Gloves Guide.
- Kelco. (n.d.). Chemical Compatibility Chart: Neoprene.
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- 2. m.youtube.com [m.youtube.com]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hvcc.edu [hvcc.edu]
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- 10. geo.utexas.edu [geo.utexas.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
